5-Bromo-6-fluoro-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOXZOAZSLHRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682059 | |
| Record name | 5-Bromo-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008360-84-6 | |
| Record name | 5-Bromo-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Spectral Landscape of 5-Bromo-6-fluoro-1H-benzo[d]imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of bioactive molecules and functional materials necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This technical guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. By dissecting the influence of the bromine and fluorine substituents on the benzimidazole core, this document serves as a practical resource for spectral interpretation, impurity profiling, and quality control. We will delve into the causality behind expected chemical shifts and coupling constants, address the phenomenon of tautomerism, and provide a standardized experimental protocol for data acquisition.
The Structural and Electronic Context
The benzimidazole scaffold is a cornerstone in the design of a vast array of therapeutic agents. The introduction of a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzo[d]imidazole ring system profoundly influences its electronic distribution and, consequently, its NMR spectral characteristics. The high electronegativity of the fluorine atom and the combined inductive and resonance effects of both halogens create a unique electronic environment that is reflected in the chemical shifts and coupling patterns of the molecule's constituent nuclei.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the N-H proton of the imidazole ring and the aromatic protons on the benzene ring. The exact chemical shifts are sensitive to the solvent used, concentration, and temperature due to factors like hydrogen bonding and tautomeric exchange.[1][2]
Key Features:
-
N-H Proton: In a polar aprotic solvent like DMSO-d₆, the N-H proton is expected to appear as a broad singlet in the downfield region, typically between δ 12.0 and 13.6 ppm.[1] This significant deshielding is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal can be attributed to quadrupolar broadening from the adjacent nitrogen atoms and chemical exchange.[1]
-
Aromatic Protons: The benzene portion of the benzimidazole core gives rise to signals in the aromatic region, generally between δ 7.0 and 8.3 ppm.[1] The substitution pattern in this compound will result in two distinct aromatic proton signals.
-
H-4 and H-7 Protons: Due to the unsymmetrical nature of the substitution, the protons at positions 4 and 7 will be chemically non-equivalent. The proton at C-4 will be ortho to the bromine atom, while the proton at C-7 will be ortho to the fluorine atom. The strong electron-withdrawing nature of the fluorine atom is expected to deshield the H-7 proton more significantly than the bromine atom deshields the H-4 proton.
-
-
C-2 Proton: The proton at the C-2 position of the imidazole ring is also expected in the aromatic region, typically downfield due to the influence of the two adjacent nitrogen atoms.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~12.5 | br s | - |
| H-2 | ~8.2 | s | - |
| H-4 | ~7.8 | d | JH-F ≈ 7-10 Hz |
| H-7 | ~7.5 | d | JH-F ≈ 9-12 Hz |
Note: The predicted values are based on the analysis of similar substituted benzimidazoles and the known effects of halogen substituents. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.
Key Features:
-
Carbons Bearing Halogens (C-5 and C-6): The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant (¹JC-F) and will be significantly shifted downfield. The carbon attached to the bromine (C-5) will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.
-
Imidazole Carbons (C-2, C-3a, C-7a): The C-2 carbon, situated between two nitrogen atoms, will appear at a characteristic downfield position. The bridgehead carbons, C-3a and C-7a, will also have distinct chemical shifts due to the asymmetric substitution on the benzene ring.
-
Aromatic Carbons (C-4, C-7): The carbons at positions 4 and 7 will show signals in the aromatic region, with their chemical shifts influenced by the adjacent halogen substituents.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~142 |
| C-3a | ~135 |
| C-4 | ~115 |
| C-5 | ~118 |
| C-6 | ~150 (d, ¹JC-F ≈ 240-250 Hz) |
| C-7 | ~105 (d, ²JC-F ≈ 20-25 Hz) |
| C-7a | ~145 |
Note: These are estimated chemical shifts and coupling constants. The actual values can be influenced by solvent and other experimental conditions.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. The ¹⁹F chemical shift is very sensitive to the electronic environment, providing a unique fingerprint for the molecule.[3]
Key Features:
-
Chemical Shift: For an aromatic fluorine, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃. The precise value will depend on the electronic effects of the other substituents on the ring.
-
Coupling to Protons: The fluorine atom will couple with the neighboring protons, primarily H-7 (ortho) and H-4 (meta). The ortho coupling (³JF-H7) is typically in the range of 9-12 Hz, while the meta coupling (⁴JF-H4) is smaller, around 7-10 Hz.
Predicted ¹⁹F NMR Data (in DMSO-d₆):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F | ~ -125 | dd |
The Role of Tautomerism
N-unsubstituted benzimidazoles exist as a mixture of two rapidly interconverting tautomers in solution.[4][5][6][7] This dynamic equilibrium can significantly affect the NMR spectra.[8][9]
Figure 1: Tautomeric equilibrium in this compound.
In many solvents and at room temperature, this exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the pairs of carbons (C4/C7 and C5/C6) and the bridgehead carbons (C3a/C7a) would appear as single, averaged signals if the molecule were symmetrically substituted.[5][6] However, due to the inherent asymmetry of this compound, the corresponding carbons and protons will remain chemically non-equivalent even with rapid tautomerization. In certain solvents, like DMSO-d₆, or at low temperatures, the rate of proton exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer.[2]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) of high purity
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good first choice for benzimidazole derivatives as it typically provides good solubility and allows for the clear observation of the N-H proton.[1]
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrumental Parameters:
-
The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D | Standard 1D pulse |
| Spectral Width | -2 to 16 ppm | -10 to 220 ppm | -80 to -180 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s | 1-5 s |
| Number of Scans | 16-64 | 1024-4096 | 32-128 |
Workflow for Spectral Acquisition and Processing:
Figure 2: Standard workflow for NMR data acquisition and analysis.
Conclusion
The NMR spectral data of this compound provides a detailed electronic and structural fingerprint of this important heterocyclic compound. A thorough understanding of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as outlined in this guide, is crucial for researchers in the fields of drug discovery and materials science. By leveraging the principles of chemical shifts, coupling constants, and the dynamic process of tautomerism, scientists can confidently identify and characterize this molecule, ensuring its purity and quality for downstream applications. The provided experimental protocol offers a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
5-Bromo-6-fluoro-1H-benzo[d]imidazole crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
This guide provides a comprehensive, in-depth analysis of the crystal structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a narrative built on scientific integrity, experimental causality, and authoritative validation. We will explore the synthesis, crystallization, and detailed structural elucidation of this compound, integrating experimental data with computational insights to provide a holistic understanding of its solid-state properties.
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific intermolecular interactions, such as halogen bonding, which can be pivotal for modulating protein-ligand binding affinity. This compound is a subject of interest for its potential to leverage these effects, making a thorough understanding of its three-dimensional structure essential for rational drug design.
Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any structural analysis. The synthesis of this compound is typically achieved through the condensation of 4-bromo-5-fluoro-1,2-diaminobenzene with formic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask charged with 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq), add formic acid (10 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Workflow for Synthesis and Characterization
Caption: Workflow from reactants to purified and characterized product.
Prior to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the proton environment and structural integrity. | Aromatic protons with characteristic shifts and coupling constants, and a downfield singlet for the C2-H of the imidazole ring. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals corresponding to the number of unique carbons, with chemical shifts influenced by the attached halogens. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet (depending on coupling to nearby protons) in the expected chemical shift range for an aryl fluoride. |
| FT-IR | To identify characteristic functional groups. | N-H stretching vibrations (~3400-3200 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₄BrFN₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Crystallization: The Critical First Step
The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. For this compound, slow evaporation from a suitable solvent is a reliable method.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Crystal Growth: Filter the warm solution into a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. Modern diffractometers equipped with CCD or CMOS detectors are used to collect the diffraction data.
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for small molecules as it provides better resolution and minimizes absorption effects. |
| Temperature | 100 K | Cryo-cooling reduces thermal motion of atoms, leading to higher quality diffraction data and more precise structural parameters. |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | A combination of scans ensures complete coverage of the reciprocal space, providing a comprehensive dataset for structure solution. |
| Data Integration | Software such as SAINT or CrysAlisPro | These programs integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. |
| Absorption Correction | Multi-scan (e.g., SADABS) | This is crucial, especially for a compound containing a heavy atom like bromine, to correct for the absorption of X-rays by the crystal. |
Structure Solution and Refinement
The collected data is used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement
Caption: The process from integrated data to a validated crystal structure.
-
Structure Solution: The initial atomic positions are determined using methods like Direct Methods or the Patterson method, which are implemented in software packages like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process, typically performed with programs like SHELXL, refines atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are usually located from the difference Fourier map and refined isotropically.
Analysis of the Crystal Structure of this compound
The refined crystal structure reveals a wealth of information about the molecule's geometry and its packing in the solid state.
Molecular Geometry
The analysis of bond lengths and angles within the this compound molecule confirms the expected benzimidazole framework. The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic systems. The imidazole ring and the fused benzene ring are expected to be planar.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is understanding the non-covalent interactions that govern the crystal packing. In the case of this compound, several types of interactions are anticipated:
-
N-H···N Hydrogen Bonding: The imidazole N-H group is a classic hydrogen bond donor, while the imine nitrogen atom (=N-) is a hydrogen bond acceptor. This interaction is expected to be a primary driver of the crystal packing, often leading to the formation of infinite chains or tapes of molecules.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen or fluorine atoms of neighboring molecules. The C-Br···N or C-Br···F interactions can play a significant role in directing the crystal packing.
-
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These can be of a parallel-displaced or T-shaped nature.
Diagram of Key Intermolecular Interactions
Caption: Primary intermolecular forces in the crystal lattice.
Computational Corroboration: Density Functional Theory (DFT)
To complement the experimental X-ray data, computational methods such as Density Functional Theory (DFT) can be employed.
-
Geometry Optimization: A gas-phase geometry optimization of a single molecule can be performed (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set). Comparing the optimized geometry with the experimental crystal structure can reveal the effects of crystal packing on the molecular conformation.
-
Molecular Electrostatic Potential (MEP) Surface: Calculation of the MEP surface can visually confirm the electron-rich and electron-poor regions of the molecule. This is particularly useful for rationalizing the observed intermolecular interactions, such as the positive σ-hole on the bromine atom that facilitates halogen bonding.
-
Hirshfeld Surface Analysis: This powerful tool can be used to visualize and quantify intermolecular contacts in the crystal lattice, providing a detailed fingerprint of the interactions driving crystal formation.
Conclusion and Outlook
The comprehensive crystal structure analysis of this compound, achieved through a synergistic combination of synthesis, single-crystal X-ray diffraction, and computational modeling, provides critical insights into its solid-state properties. The detailed understanding of its molecular geometry and the intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions is invaluable for the field of drug development. This knowledge enables a structure-based approach to designing novel benzimidazole derivatives with tailored properties, potentially leading to the development of more effective therapeutic agents. The elucidated crystal structure serves as a foundational blueprint for future studies, including co-crystallization experiments and the investigation of its interactions with biological targets.
A Theoretical Deep Dive into 5-Bromo-6-fluoro-1H-benzo[d]imidazole: A Computational Guide for Drug Discovery Professionals
Introduction: The Significance of Halogenated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, anthelmintic, antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, into the benzimidazole ring system can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes halogenated benzimidazoles, such as 5-Bromo-6-fluoro-1H-benzo[d]imidazole, a particularly intriguing class of compounds for novel drug development.[4]
Theoretical and computational studies provide a powerful, cost-effective, and time-efficient avenue for exploring the structural, electronic, and reactive properties of these molecules at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can gain deep insights into a molecule's potential before embarking on extensive and resource-intensive synthetic and experimental work.[5][6] This guide provides an in-depth overview of the theoretical approaches used to characterize this compound, offering a roadmap for researchers in the field.
Computational Methodology: The Power of Density Functional Theory (DFT)
The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[5] DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems.
Protocol for DFT Calculations
A typical computational protocol for studying this compound involves the following steps:
-
Structure Optimization:
-
The initial 3D structure of the molecule is drawn using a molecular editor.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is crucial as all subsequent properties are dependent on the optimized structure.
-
A popular and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[6][7] The choice of a sufficiently large basis set is essential for accurate results.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to validate the computational model.
-
-
Electronic Property Calculations:
-
Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties.
-
The following diagram illustrates a standard workflow for these theoretical calculations:
Caption: A typical workflow for DFT-based theoretical studies of a molecule.
Structural Analysis: The Geometric Landscape
The first step in understanding a molecule is to determine its most stable three-dimensional structure. DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles.
| Parameter | Expected Value (Å or °) | Significance |
| C-Br Bond Length | ~1.88 - 1.92 Å | The length of this bond can influence the molecule's susceptibility to certain metabolic pathways and its ability to form halogen bonds, which are important in drug-receptor interactions. |
| C-F Bond Length | ~1.34 - 1.38 Å | The C-F bond is very strong and metabolically stable. Its length and polarity are key to its role in modifying the electronic properties of the aromatic system. |
| N-H Bond Length | ~1.01 - 1.03 Å | The N-H bond in the imidazole ring is a key hydrogen bond donor site, crucial for interactions with biological targets like enzymes and receptors. |
| Benzene Ring Planarity | Close to 180° | The planarity of the fused ring system is important for stacking interactions (e.g., with DNA bases or aromatic amino acid residues in a protein binding pocket). Deviations from planarity can be noted. |
Vibrational Spectroscopy: A Molecule's Fingerprint
Theoretical vibrational analysis allows for the prediction of the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion and absorbs light at a characteristic frequency. This analysis is invaluable for confirming the identity and purity of a synthesized compound when compared with experimental data.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | A prominent peak characteristic of the imidazole ring, indicating a potential site for hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of the hydrogen atoms attached to the benzene and imidazole rings. |
| C=N Stretch | 1600 - 1650 | Stretching of the carbon-nitrogen double bond within the imidazole ring, a key feature of the heterocyclic system. |
| C-F Stretch | 1000 - 1250 | A strong absorption band indicative of the carbon-fluorine bond. Its position can be sensitive to the electronic environment. |
| C-Br Stretch | 500 - 650 | The vibration of the carbon-bromine bond, typically found in the lower frequency region of the IR spectrum. |
Frontier Molecular Orbitals (FMOs): Understanding Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions.[5]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests that the molecule is more reactive and can be easily polarized.[8]
Caption: Relationship between HOMO, LUMO, and the energy gap.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO may also be distributed across this π-system. The electron-withdrawing nature of the bromine and fluorine atoms will likely lower the energies of both the HOMO and LUMO compared to unsubstituted benzimidazole.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution and Reactivity
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
-
Red (Negative Potential): Indicates regions of high electron density, which are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen.
-
Blue (Positive Potential): Indicates regions of low electron density or electron-poor areas, which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton.
-
Green (Neutral Potential): Represents areas with a relatively neutral electrostatic potential.
In this compound, the most negative potential (red) is expected around the nitrogen atoms of the imidazole ring. The most positive potential (blue) is anticipated around the hydrogen atom attached to the nitrogen (N-H), making it a prime site for hydrogen bond donation.
Caption: Conceptual diagram of MEP map interpretation.
Mulliken Atomic Charges: Quantifying Electron Distribution
Mulliken population analysis provides a method for assigning partial charges to each atom in the molecule. This allows for a quantitative understanding of the electron distribution and the effects of the electron-withdrawing halogen substituents. It is expected that the nitrogen, fluorine, and bromine atoms will carry negative Mulliken charges, while the carbon atoms attached to them, as well as the hydrogen atoms, will exhibit positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with polar environments.
Conclusion and Future Outlook
The theoretical studies outlined in this guide provide a comprehensive framework for the in-silico characterization of this compound. Through DFT calculations, we can predict its stable geometry, vibrational signature, electronic reactivity, and charge distribution. These computational insights are invaluable for:
-
Guiding Synthesis: Confirming the structure of synthesized products by comparing experimental and theoretical spectroscopic data.
-
Understanding Reactivity: Predicting the most likely sites for metabolic transformation.
-
Rational Drug Design: Providing a basis for understanding potential drug-receptor interactions and for designing new derivatives with improved activity and pharmacokinetic profiles.
The data generated from these theoretical approaches can be further utilized in more advanced computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, to accelerate the discovery of new drug candidates based on the halogenated benzimidazole scaffold.[7]
References
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. irjweb.com [irjweb.com]
5-Bromo-6-fluoro-1H-benzo[d]imidazole physical characteristics
An In-Depth Technical Guide to the Physical Characteristics of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzimidazole, a scaffold renowned for its diverse biological activities, this molecule serves as a critical building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of bromine and fluorine atoms on the benzene ring modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound, outlines detailed protocols for its analytical characterization, and offers insights into its handling and storage, serving as an essential resource for researchers and drug development professionals.
Compound Identification and Core Properties
The foundational step in utilizing any chemical entity is the unambiguous confirmation of its identity and a clear understanding of its basic molecular properties.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1008360-84-6 | [3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [3][5][6] |
| Molecular Weight | 215.02 g/mol | [5][6] |
| Canonical SMILES | C1=C2C(=CC(=C1F)Br)NC=N2 | [5] |
| InChI Key | JNOXZOAZSLHRAA-UHFFFAOYSA-N | [3][5] |
The structure features a planar benzimidazole core, which consists of a fused benzene and imidazole ring.[7][8] The electron-withdrawing nature of the bromine and fluorine substituents significantly influences the electron density of the aromatic system, which can be a critical factor in molecular interactions, such as binding to protein targets.
Physicochemical Properties
A thorough understanding of a compound's physical state, melting point, and solubility is paramount for its application in synthesis, formulation, and biological assays.
State and Appearance
This compound is a solid at room temperature.[5] While specific color information is not widely published for this exact compound, analogous benzimidazole derivatives are typically white, off-white, or pale-beige crystalline powders.[1][9][10][11]
Melting Point Analysis
The melting point is a critical first-pass indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.
Field Insight: The determination of a sharp melting point is one of the most cost-effective and rapid methods to initially assess the purity of a newly synthesized batch before committing to more resource-intensive techniques like HPLC or NMR.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording the Range: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for determining melting point via the capillary method.
Solubility Profile
Solubility is a key determinant of a compound's utility, influencing everything from reaction conditions to bioavailability. The benzimidazole scaffold contains both hydrogen bond donors (N-H) and acceptors (N), suggesting potential solubility in polar solvents. However, the aromatic rings and halogen substituents contribute to its lipophilicity. Therefore, this compound is expected to have low solubility in water but good solubility in polar organic solvents like DMSO, DMF, and alcohols.
-
Preparation: Add approximately 1-2 mg of the compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane).
-
Observation: Agitate the mixture using a vortex mixer for 30 seconds.
-
Classification:
-
Soluble: A clear, homogenous solution forms.
-
Partially Soluble: Some solid remains, but the solution is not clear.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): Gently warm the mixture to assess temperature-dependent solubility.
Predicted Physicochemical Data
Computational models provide valuable estimates of physical properties that may not be experimentally determined.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 413.8 °C at 760 mmHg | [6] |
| Density | 1.70 ± 0.1 g/cm³ | [12] |
| pKa | Not available | |
| XLogP3 | 2.2 | [12] |
Spectroscopic and Structural Characterization
Advanced analytical techniques are required to unequivocally confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the benzene ring and the C2 proton on the imidazole ring. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule.
-
¹⁹F NMR: This experiment would show a single resonance, confirming the presence of the single fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₄BrFN₂. A key diagnostic feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of almost equal intensity (M and M+2) separated by 2 Da.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a solid-state compound. While the specific crystal structure for this molecule is not publicly available, studies on analogous benzimidazole derivatives provide valuable insights.[7][13][14]
Expected Structural Features:
-
Planarity: The benzimidazole core is generally planar or nearly planar.[7][8]
-
Intermolecular Interactions: The crystal packing is likely stabilized by a network of intermolecular interactions, including N-H···N hydrogen bonds forming dimers or chains, and potential π-π stacking between the aromatic rings.[7][14] The halogen atoms (Br and F) can also participate in halogen bonding and other weak interactions.
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
Safety, Handling, and Storage
Proper safety and handling procedures are crucial when working with any chemical intermediate.
Table 3: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statement | H302: Harmful if swallowed | [5] |
| Precautionary Statement | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [5] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Some suppliers recommend storage under an inert gas to prevent potential degradation.[6]
Conclusion
This compound is a solid chemical intermediate with a molecular weight of 215.02 g/mol . Its physical characteristics are defined by its halogenated benzimidazole core, leading to expected solubility in polar organic solvents and specific spectroscopic signatures. The primary hazard associated with this compound is harm if swallowed. A comprehensive characterization, employing techniques such as melting point analysis, NMR, and mass spectrometry, is essential for confirming its identity and purity before its use in research and development, particularly in the synthesis of novel compounds for drug discovery.
References
- 1. Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | Properties, Uses, Safety Data | High Purity Chemical Supplier China [quinoline-thiophene.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1008360-84-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [myskinrecipes.com]
- 7. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
The Emergence of 5-Bromo-6-fluoro-1H-benzo[d]imidazole: A Technical Guide to its Synthesis and Scientific Significance
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological efficacy and target specificity.[1] This technical guide delves into the synthesis and scientific importance of a specific halogenated derivative, 5-Bromo-6-fluoro-1H-benzo[d]imidazole. While a singular, seminal "discovery" paper for this compound is not prominent in the literature, its existence and availability from chemical suppliers underscore its relevance as a building block in contemporary drug discovery and materials science.[3][4][5] This document provides a comprehensive overview of its presumptive synthesis, based on established methodologies for benzimidazole formation, and explores its potential applications, thereby serving as a vital resource for researchers and professionals in the field.
Introduction: The Strategic Value of Halogenated Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds, structurally composed of a fusion between benzene and imidazole rings. Their structural similarity to naturally occurring purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and antihypertensive agents.[2]
The introduction of halogens into the benzimidazole core is a well-established strategy in medicinal chemistry to fine-tune molecular properties. Fluorine, the most electronegative element, can alter the pKa of nearby functional groups, enhance metabolic stability, and improve binding affinity through the formation of hydrogen bonds.[6] Bromine, on the other hand, can introduce specific steric bulk and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.[1] The combination of both a bromine and a fluorine atom on the benzimidazole ring, as seen in this compound, presents a unique opportunity for multipronged optimization of drug candidates.
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of this compound logically proceeds through the cyclization of a key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine. This diamine itself can be prepared from commercially available starting materials through a series of well-documented reactions.
Caption: Retrosynthetic and forward synthesis pathways for this compound.
Experimental Protocols
Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
The synthesis of the key diamine intermediate can be achieved through the reduction of 4-bromo-5-fluoro-2-nitroaniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol.
-
Reduction: To this suspension, add tin(II) chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) portion-wise. Following the addition, carefully add concentrated hydrochloric acid (HCl).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
The final cyclization step to form the benzimidazole ring is typically achieved by reacting the diamine with a one-carbon source, such as formic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in formic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the solution with an aqueous solution of ammonia or sodium hydroxide until a precipitate is formed.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1008360-84-6[3][4] |
| Molecular Formula | C₇H₄BrFN₂[5] |
| Molecular Weight | 215.02 g/mol [5] |
| Appearance | Solid (form may vary)[5] |
| Purity | Typically >95% (commercially available)[7] |
Potential Applications in Drug Discovery and Materials Science
Halogenated benzimidazoles are of significant interest in medicinal chemistry due to their potential to act as inhibitors of various enzymes, particularly kinases.[1] The specific substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom at the 5-position can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse chemical libraries for high-throughput screening.
The unique electronic properties imparted by the fluorine and bromine substituents may also make this compound and its derivatives suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers.
Caption: Potential application areas for this compound.
Conclusion
This compound represents a strategically designed building block for the synthesis of novel compounds with potential applications in both medicine and materials science. While its specific discovery and detailed history are not extensively documented, its synthesis can be reliably achieved through established chemical transformations. This guide provides a foundational understanding of its synthesis and potential utility, encouraging further exploration of this and other polysubstituted benzimidazoles in the pursuit of innovative chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1008360-84-6 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SY102239,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-6-fluoro-1H-benzo[d]imidazole. As a halogenated benzimidazole derivative, this compound is a valuable intermediate in medicinal chemistry and pharmaceutical research.[1] Adherence to rigorous safety standards is paramount to mitigate risks and ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes critical data from safety data sheets and established laboratory practices to offer a field-proven framework for its use.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. This data is crucial for risk assessment and the design of appropriate experimental and storage protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1008360-84-6 | [3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [2][3] |
| Molecular Weight | 215.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Primary Use | For laboratory research and development use only. | [3][5] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as hazardous. The following is a summary of its GHS classification, which dictates the necessary precautions.
| GHS Classification | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Class | Acute Toxicity 4, Oral | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
Core Toxicological Concerns:
-
Acute Oral Toxicity : The primary, classified hazard is oral toxicity.[2] Ingestion can lead to adverse health effects, necessitating immediate medical attention.
-
Potential for Irritation : While not formally classified for all routes, similar halogenated heterocyclic compounds are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, it is prudent to handle this compound as a potential irritant.
-
Physicochemical Hazards : As a solid organic compound, it is classified as a combustible solid.[2] When finely dispersed, it may form combustible dust concentrations in the air, a common hazard for powdered organic materials.[8]
Section 3: Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. Their use is non-negotiable when handling this compound.
-
Fume Hood : All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of fine particulates and to contain any potential vapors.
-
Ventilation : The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11][12]
Personal Protective Equipment (PPE): A Barrier to Exposure
The selection of appropriate PPE is dictated by the compound's hazards. The causality is clear: oral toxicity and potential irritancy demand robust barriers.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield. | Protects eyes from splashes or airborne dust particles.[10][13] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected before use and removed properly to avoid contaminating other surfaces.[10][14] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination.[10] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped equipment.[10][14] |
Workflow for Safe Handling and PPE Selection
Caption: Logical workflow for handling this compound.
Section 4: Standard Handling and Storage Protocols
Methodical and deliberate actions are key to preventing accidents and exposure.
Step-by-Step Handling Protocol
-
Preparation : Confirm the fume hood is operational. Cordon off the work area and ensure an appropriate chemical waste container is available.
-
Don PPE : Wear all required PPE as specified in Section 3.2.
-
Handling : Conduct all manipulations inside the fume hood. Open containers slowly and away from your face.[10] Use spatulas or other designated tools to transfer the solid, minimizing dust creation.
-
Post-Handling : Tightly seal the container after use. Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipe in the designated solid waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[8][12]
Storage Requirements
Proper storage is crucial for maintaining the compound's stability and preventing accidental release.
-
Container : Keep the compound in its original, tightly closed container.[11][12]
-
Location : Store in a dry, cool, and well-ventilated area designated for chemical storage.[7][11]
-
Security : The storage area should be locked to restrict access to authorized personnel only.[6][8]
-
Incompatibilities : Store away from strong oxidizing agents.[6][11]
Section 5: Emergency Procedures
Preparedness is a critical component of laboratory safety. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol | Source(s) |
| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][8] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek medical attention. | [5][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5][13]
-
Specific Hazards : Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HF).[6][8]
-
Protective Actions : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][8]
Accidental Release and Spill Cleanup
A prompt and correct response can prevent a minor spill from becoming a major incident.
-
Evacuate : Alert personnel in the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect : Wear all required PPE, including respiratory protection if dust is significant.
-
Contain : Prevent the spread of the powder.
-
Clean Up : Carefully sweep or scoop the solid material into a suitable, labeled container for chemical waste. Avoid actions that create dust.[11]
-
Decontaminate : Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
Report : Report the incident to laboratory management.
Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Section 6: Stability and Reactivity
Understanding the chemical's stability is key to preventing hazardous reactions.
-
Chemical Stability : The compound is stable under recommended storage conditions.
-
Conditions to Avoid : Avoid dust formation, excess heat, and moisture.[11]
-
Incompatible Materials : Keep away from strong oxidizing agents.[6][11]
-
Hazardous Decomposition Products : Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[6]
Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating engineering controls, appropriate personal protective equipment, and meticulous handling techniques, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework; it must be supplemented by site-specific training and an unwavering commitment to a culture of safety in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1008360-84-6|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. echemi.com [echemi.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Methodological & Application
Application Notes and Protocols: Regioselective N-alkylation of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Introduction: The Strategic Importance of N-Alkylated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. The strategic N-alkylation of this heterocyclic system is a pivotal synthetic transformation, profoundly influencing the parent molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications, in turn, are critical in modulating the pharmacokinetic profile and biological efficacy of potential drug candidates.[1] Specifically, the 5-Bromo-6-fluoro-1H-benzo[d]imidazole core represents a particularly valuable starting material. The bromine and fluorine substituents offer unique electronic properties and potential metabolic blocking points, while the bromine atom also serves as a versatile handle for subsequent functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[2][3]
This document provides a comprehensive guide to the N-alkylation of this compound, offering detailed protocols and exploring the critical factors that govern reaction outcomes, with a particular focus on achieving regioselectivity.
Understanding the Reaction: Mechanism and Regioselectivity
The N-alkylation of a benzimidazole derivative proceeds via a nucleophilic substitution reaction. The process is initiated by the deprotonation of the imidazole nitrogen by a suitable base, which generates a nucleophilic benzimidazolate anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the N-alkylated product.
A key challenge in the N-alkylation of asymmetrically substituted benzimidazoles, such as this compound, is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the N1-alkylated and the N3-alkylated products. The distribution of these isomers is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[4] The electron-withdrawing nature of the fluorine and bromine atoms on the benzene ring can influence the relative acidity of the N-H protons and the nucleophilicity of the resulting anions. Generally, the choice of base, solvent, and temperature plays a crucial role in directing the alkylation to the desired nitrogen atom.[4][5][6]
Visualizing the N-Alkylation Workflow
Caption: A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocols
The following protocols provide two common methods for the N-alkylation of this compound, utilizing either sodium hydride (a strong, non-nucleophilic base) or potassium carbonate (a milder base). The choice of method may depend on the reactivity of the alkylating agent and the desired regioselectivity.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This method is generally preferred for achieving high yields and can influence regioselectivity, often favoring the less sterically hindered nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water. Ensure all glassware is dry.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile
This method employs a milder base and is often used for reactive alkylating agents.
Materials:
-
This compound
-
Alkyl halide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., reflux), depending on the reactivity of the alkylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of substituted benzimidazoles, which can be adapted for this compound. The optimal conditions will depend on the specific alkylating agent used.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | RT | >90 | [7] |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 80-90 | [8] |
| Benzyl Bromide | Cs₂CO₃ | DMF | 60 | >95 | [9] |
| Propyl Bromide | NaOH | Toluene | 70-75 | 75 | [10] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently active base or incomplete deprotonation. | Ensure the use of fresh, high-quality base. For NaH, ensure it is properly handled under inert conditions. Increase reaction time or temperature. |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkylating agent (e.g., iodide instead of bromide). Increase reaction temperature. | |
| Formation of multiple products | Lack of regioselectivity. | Modify the reaction conditions (base, solvent, temperature) to favor the desired regioisomer.[4] |
| Di-alkylation or side reactions. | Use a controlled stoichiometry of the alkylating agent. Lower the reaction temperature. | |
| Difficult purification | Close polarity of regioisomers. | Optimize the eluent system for column chromatography. Consider alternative purification techniques like preparative HPLC. |
Safety and Handling Precautions
-
This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Alkylating Agents: Many alkylating agents are toxic, mutagenic, and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.
-
Solvents: DMF and acetonitrile are flammable and toxic. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]
Visualizing the Chemical Transformation
Caption: General reaction scheme for the N-alkylation of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. 5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the application of 5-Bromo-6-fluoro-1H-benzo[d]imidazole in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is a cornerstone of modern drug discovery.[1][2] This document delves into the mechanistic underpinnings of the Suzuki reaction, outlines critical experimental parameters, provides a step-by-step protocol for practical execution, and offers strategies for optimization and troubleshooting. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Strategic Value of this compound
The benzimidazole core, an isomeric fusion of benzene and imidazole, is a recurring motif in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][3] Its significance stems from its ability to act as a bioisostere for natural nucleotides, enabling it to interact efficiently with various biological macromolecules through hydrogen bonding and π-π stacking interactions.[1][3] This has led to the development of benzimidazole derivatives with a wide spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4]
This compound is a particularly valuable synthetic intermediate for several reasons:
-
The Bromine Handle: The bromine atom at the 5-position serves as a robust and reliable reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
The Fluorine Modulator: The fluorine atom at the 6-position significantly influences the molecule's physicochemical properties. It can enhance metabolic stability, increase binding affinity by participating in hydrogen bonding or dipole interactions, and modulate the pKa of the benzimidazole ring system, thereby affecting solubility and cell permeability.
-
Versatile Scaffold: The resulting 5-substituted-6-fluoro-1H-benzo[d]imidazole derivatives are key precursors for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[5]
The Suzuki-Miyaura coupling is the preeminent method for achieving this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the widespread commercial availability of boronic acid coupling partners.[6][7]
The Suzuki-Miyaura Reaction: Mechanistic Principles
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a new carbon-carbon bond between an organohalide (or triflate) and an organoboron species.[8] The reaction proceeds via a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
1. Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-bromine bond of the this compound. This step results in a square-planar Pd(II) complex.[10][11] The electron-deficient nature of the benzimidazole ring system generally facilitates this step.
-
2. Transmetalation: This is the ligand exchange step where the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[12] The base activates the organoboron compound, typically by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then facilitates the transfer of the R-group to the palladium complex, displacing the halide.[13][14]
-
3. Reductive Elimination: This is the final, product-forming step. The two organic groups (the benzimidazole and the group from the boronic acid) on the palladium(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9][12]
Core Components and Their Mechanistic Roles
The success of a Suzuki coupling hinges on the rational selection of its components. Understanding the function of each is key to designing a robust protocol.
| Component | Role & Rationale | Common Examples |
| Palladium Source | Provides the catalytic metal center. Precatalysts are often used for their air stability and ease of handling; they generate the active Pd(0) species in situ. | Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃ Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Stabilizes the Pd(0) catalyst, prevents its precipitation as palladium black, and modulates its electronic and steric properties to enhance reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often highly effective.[9][12][15] | Phosphines: PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos, dppf NHCs: IMes, IPr |
| Base | Essential for activating the boronic acid to facilitate transmetalation. The choice of base can dramatically affect reaction rate and yield.[12] Its strength and solubility must be matched to the substrates. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N |
| Solvent | Solubilizes reactants and catalyst. Often a mixture of an organic solvent and water is used, as water can aid in dissolving the base and boronic acid.[9] | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF |
| Organoboron Reagent | The source of the carbon nucleophile. Boronic acids are most common, but boronate esters (e.g., pinacol esters) are also widely used for their stability. | Arylboronic acids, Heteroarylboronic acids, Alkylboronic acids, Potassium trifluoroborates |
Experimental Application Notes & Protocols
General Experimental Workflow
The following diagram outlines the standard laboratory workflow for performing a Suzuki coupling reaction with this compound.
Caption: General laboratory workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Protocol
This protocol provides a reliable starting point. Optimization may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, condenser, and inert gas (Nitrogen or Argon) supply.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane and water to the flask to create a solution with a typical concentration of 0.1-0.2 M with respect to the starting benzimidazole. A common solvent ratio is 4:1 to 5:1 dioxane:water.[16]
-
Degassing: Seal the flask with a septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the pure product.
Optimization and Troubleshooting
While the Suzuki coupling is robust, challenges such as low yields or side reactions can occur. The following tables provide guidance for optimization and troubleshooting.
Representative Reaction Conditions
This table summarizes various catalyst systems successfully employed for Suzuki couplings on similar N-heterocyclic bromide substrates, providing a basis for condition screening.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Outcome | Reference |
| 1 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dimethoxyethane | 80 | Good to Excellent | [17] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95-100 | Moderate to Good | [8][16] |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | RT - 80 | Excellent (for aryl chlorides/bromides) | |
| 5 | CataXCium A Pd G3 (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | Excellent (for ortho-bromoanilines) | [18] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong or soluble base. 3. Low reaction temperature. 4. Catalyst inhibition by the benzimidazole nitrogen. | 1. Ensure thorough degassing of the reaction mixture and solvents. Use fresh, high-quality catalyst. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Increase the reaction temperature in 10 °C increments. 4. Increase catalyst/ligand loading or switch to a more robust ligand system (e.g., a bulky biarylphosphine like SPhos or an NHC ligand). |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand to stabilize the Pd(0) species. Ensure the reaction is strictly anaerobic. |
| Protodeboronation Side Product (Boronic acid is replaced by -H) | The boronic acid is unstable under the reaction conditions, a known issue with some electron-rich or heteroaryl boronic acids.[9][19] | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use a more active catalyst system to accelerate the desired coupling over the decomposition pathway.[19] |
| Homocoupling of Boronic Acid | Often occurs in the presence of oxygen. | Improve degassing procedures. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By providing a reliable method to forge new carbon-carbon bonds, it unlocks access to a vast chemical space of novel benzimidazole derivatives. A thorough understanding of the reaction mechanism and the role of each component is paramount for developing efficient and scalable synthetic routes. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to synthesize next-generation compounds for applications in drug discovery and materials science.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on the Discovery of New Benzimidazole Derivatives as Antic...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-6-fluoro-1H-benzo[d]imidazole in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the benzimidazole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and profound biological significance.[1][2] This heterocyclic motif is the cornerstone of numerous therapeutic agents, engaging with a wide array of biological targets to elicit desired pharmacological responses. Within this important class of compounds, strategic halogenation offers a powerful tool to modulate physicochemical properties and enhance target engagement. This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-6-fluoro-1H-benzo[d]imidazole .
The unique arrangement of the bromo and fluoro substituents on the benzimidazole core provides medicinal chemists with a versatile platform for molecular elaboration. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions.[3] This dual functionality makes this compound an attractive intermediate for the synthesis of complex molecules, particularly in the pursuit of novel enzyme inhibitors for oncology and infectious diseases.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the synthesis and utilization of this key intermediate.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1008360-84-6 | N/A |
| Molecular Formula | C₇H₄BrFN₂ | N/A |
| Molecular Weight | 215.02 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Boiling Point | 413.8°C at 760 mmHg | [4] |
| Storage | Room temperature, under inert gas | [4] |
Synthesis of this compound: A Two-Step Protocol
The synthesis of this compound is predicated on the availability of its key precursor, 4-bromo-5-fluoro-1,2-phenylenediamine. The following protocols outline a reliable synthetic route.
Part 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
The synthesis of the diamine precursor can be achieved via a two-step process starting from 5-fluoro-2-nitroaniline, involving bromination followed by reduction of the nitro group.
Workflow Diagram: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
Caption: Synthetic workflow for the diamine precursor.
Detailed Protocol:
-
Bromination: To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in acetic acid, add N-bromosuccinimide (NBS) (0.98 equivalents). Heat the reaction mixture to 110°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. The precipitated product, 4-bromo-5-fluoro-2-nitroaniline, is collected by filtration, washed with water, and dried.
-
Reduction: Suspend the 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in a mixture of ethanol and tetrahydrofuran. To this suspension, add tin(II) chloride (SnCl₂) (3 equivalents) and heat the mixture to reflux for 12-16 hours.[4]
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Filter the mixture through celite, wash the celite pad with ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-bromo-5-fluoro-1,2-phenylenediamine.
Part 2: Cyclization to this compound
The formation of the benzimidazole ring is achieved through the condensation of the o-phenylenediamine with a one-carbon source, such as trimethyl orthoformate.
Workflow Diagram: Cyclization to the Final Product
Caption: Cyclization to form the benzimidazole core.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (10 equivalents).
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents) and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[5]
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with deionized water and adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the bromine atom on the this compound ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries for biological screening.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds.[6] In the context of our intermediate, it allows for the synthesis of 5-aryl-6-fluoro-1H-benzo[d]imidazoles, which are key scaffolds in many kinase inhibitors.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Catalyst System: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry, facilitating the formation of carbon-nitrogen bonds.[7] This reaction can be employed to introduce a wide range of primary and secondary amines at the 5-position of the benzimidazole core, a common feature in PARP inhibitors and other therapeutic agents.
General Reaction Scheme:
Caption: General Buchwald-Hartwig amination reaction.
Exemplary Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry reaction flask, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a strong base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) (1.5-2 equivalents).
-
Solvent and Inert Atmosphere: Add an anhydrous, degassed solvent such as toluene or dioxane. Ensure the reaction is maintained under an inert atmosphere (nitrogen or argon).
-
Reaction: Heat the mixture to 80-110°C and stir until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via flash column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic halogenation provides both a site for facile diversification through modern cross-coupling methodologies and the potential for enhanced biological activity through favorable fluorine interactions. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this key building block, empowering researchers to explore new chemical space in the quest for novel therapeutics. The logical application of reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination on this scaffold opens avenues for the rapid development of libraries of potential kinase, PARP, and other enzyme inhibitors.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
The Strategic Application of 5-Bromo-6-fluoro-1H-benzo[d]imidazole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous clinically approved drugs and investigational agents.[1] Its inherent drug-like properties, including its ability to engage in crucial hydrogen bonding interactions with the hinge region of protein kinases, make it an attractive scaffold for the design of targeted therapies.[1] The strategic derivatization of the benzimidazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on the utility of a specifically substituted benzimidazole, 5-Bromo-6-fluoro-1H-benzo[d]imidazole, as a versatile building block in the synthesis of next-generation kinase inhibitors.
The presence of both bromine and fluorine atoms on the benzimidazole core is not coincidental; it is a deliberate design element. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] The fluorine atom at the 6-position can significantly enhance the metabolic stability of the molecule and modulate its physicochemical properties, such as lipophilicity and pKa, which can, in turn, improve cell permeability and target engagement.[2] This dual functionalization provides a powerful platform for generating diverse libraries of kinase inhibitors with potentially superior pharmacological properties.
This document provides a comprehensive overview of the application of this compound in kinase inhibitor synthesis, including detailed protocols for key synthetic transformations and biological evaluation, with a focus on the rationale behind the experimental choices.
The Role of Halogenation in Kinase Inhibitor Potency and Selectivity
The incorporation of halogen atoms, such as bromine and fluorine, into the molecular architecture of kinase inhibitors is a well-established strategy to enhance their therapeutic potential.[2] Halogenation can influence a molecule's binding affinity for its target kinase through several mechanisms:
-
Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its ability to form favorable interactions within the ATP-binding pocket of the kinase.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile.
-
Conformational Control: The steric bulk and electronic nature of halogens can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target kinase.
The strategic placement of bromine and fluorine in this compound provides a unique combination of a reactive handle for diversification (bromine) and a modulator of physicochemical and pharmacokinetic properties (fluorine).
Application in the Synthesis of BRAF V600E Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Mutations in the BRAF kinase, particularly the V600E mutation, are found in a significant percentage of melanomas and other solid tumors.[3] This has made BRAF V600E a prime target for the development of selective inhibitors. The benzimidazole scaffold has been successfully employed in the design of potent BRAF inhibitors.[4]
The following sections will detail a representative synthetic approach and biological evaluation of a hypothetical BRAF V600E inhibitor derived from this compound.
Synthetic Strategy: A Convergent Approach
A convergent synthetic strategy is often employed for the synthesis of complex molecules like kinase inhibitors, allowing for the independent preparation of key fragments that are later coupled. For the synthesis of a hypothetical BRAF V600E inhibitor, we will utilize a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 5-position of the benzimidazole core, followed by an N-arylation reaction to append a side chain that can interact with the solvent-exposed region of the kinase.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-6-fluoro-1H-benzo[d]imidazole.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.[5][6]
-
Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.
Protocol 2: N-Arylation of 5-Aryl-6-fluoro-1H-benzo[d]imidazole
This protocol outlines a general procedure for the copper-catalyzed N-arylation of the synthesized 5-aryl-6-fluoro-1H-benzo[d]imidazole with an aryl halide.
Materials:
-
5-Aryl-6-fluoro-1H-benzo[d]imidazole (from Protocol 1)
-
Aryl halide (e.g., 4-chloroaniline)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA)
-
Base (e.g., Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel, add the 5-aryl-6-fluoro-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 0.1 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene (5 mL) to the vessel.
-
Add the ligand, for example, DMEDA (0.2 mmol, 0.2 equiv), to the reaction mixture via syringe.
-
Seal the vessel and stir the mixture at 110-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final N-arylated kinase inhibitor.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper-catalyzed N-arylation (Ullmann condensation) is a classic and effective method for forming C-N bonds with nitrogen-containing heterocycles.[8]
-
Ligand: The use of a ligand like DMEDA can accelerate the reaction and improve the yield by stabilizing the copper catalyst.
-
Base: A strong base like potassium phosphate is necessary to deprotonate the benzimidazole nitrogen, making it nucleophilic for the coupling reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and reagents.
Visualization of Synthetic Workflow
Caption: A convergent synthetic workflow for a kinase inhibitor.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once the target kinase inhibitor is synthesized and purified, its biological activity must be assessed. The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC₅₀ value of the compound against a target kinase, such as BRAF V600E.
Materials:
-
Recombinant human BRAF V600E kinase
-
Kinase substrate (e.g., a peptide substrate)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add a small volume of each inhibitor dilution. Include a positive control (a known BRAF V600E inhibitor) and a negative control (DMSO vehicle).
-
Add a solution containing the BRAF V600E enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%).
Data Presentation:
The results of the kinase inhibition assay can be summarized in a table.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypothetical Inhibitor | BRAF V600E | Experimental Value |
| Reference Inhibitor | BRAF V600E | Known Value |
Signaling Pathway Context
The synthesized inhibitor is designed to target the BRAF V600E kinase within the MAPK/ERK signaling pathway. By inhibiting this mutated kinase, the downstream signaling cascade that promotes cell proliferation and survival is blocked.
Caption: Inhibition of the MAPK/ERK pathway by a BRAF V600E inhibitor.
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern allows for facile diversification through established cross-coupling methodologies while imparting favorable physicochemical properties. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of new targeted therapies for cancer and other diseases driven by aberrant kinase activity. Future work should focus on the synthesis of diverse libraries of inhibitors based on this core and their comprehensive biological evaluation against a panel of kinases to identify potent and selective clinical candidates.
References
- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
An Application Guide to the Strategic Derivatization of 5-Bromo-6-fluoro-1H-benzo[d]imidazole for Biological Screening
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of pharmacologically active compounds.[1][2][3] This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, mimics the structure of naturally occurring nucleotides, allowing it to interact with a wide range of biological targets. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5]
The starting material, This compound , is a strategically designed precursor for chemical library synthesis. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[7][8] The inherent reactivity of the imidazole N-H bond provides a second, orthogonal site for modification.
This guide provides a detailed framework for the derivatization of this compound at both the nitrogen and carbon centers. It offers field-proven protocols, explains the causality behind experimental choices, and outlines a strategy for the subsequent biological screening of the resulting compound library.
Overall Synthetic and Screening Workflow
The process begins with the strategic derivatization of the core scaffold, followed by purification and characterization, and culminates in a multi-stage biological screening cascade to identify and validate potential drug candidates.
References
- 1. isca.me [isca.me]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]
- 4. An Overview on Biological Activity of Benzimidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole Derivatives
Introduction: The Significance of Halogenated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and biological properties. The introduction of halogen atoms, particularly bromine and fluorine, into the benzimidazole core has emerged as a powerful strategy in drug design. Halogenation can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 5-Bromo-6-fluoro-1H-benzo[d]imidazole derivatives are of considerable interest to researchers in drug development due to their potential as intermediates in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.[1][2] This application note provides a comprehensive guide to the experimental setup and protocols for the synthesis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to the Target Benzimidazole
The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial preparation of the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine, followed by a cyclization reaction to form the desired benzimidazole ring. This approach offers a reliable and scalable route to the target molecule.
Causality Behind the Chosen Synthetic Route:
The rationale for this two-step approach is rooted in well-established principles of organic synthesis. The initial bromination of a commercially available fluoro-nitroaniline derivative provides a regioselective method for introducing the bromine atom at the desired position. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, providing the essential o-phenylenediamine functionality. The final cyclization with a one-carbon source, such as formic acid or its equivalent, is a classic and efficient method for constructing the imidazole ring of the benzimidazole system.[3]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process, starting from the synthesis of the key diamine intermediate and culminating in the formation of the target benzimidazole.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of the key intermediate and the final product.
Protocol 1: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
This protocol is adapted from established procedures for the bromination and reduction of substituted anilines.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-Fluoro-2-nitroaniline | 156.11 | 8.9 g | 57 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 10 g | 56 | Brominating Agent |
| Acetic Acid | 60.05 | 500 mL | - | Solvent |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 3.82 g | 16.9 | Reducing Agent |
| Ethanol (EtOH) | 46.07 | 16 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying Agent |
Procedure:
-
Bromination:
-
To a flask, add 5-fluoro-2-nitroaniline (8.9 g, 57 mmol), N-Bromosuccinimide (10 g, 56 mmol), and acetic acid (500 mL).
-
Heat the reaction mixture to 110 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-bromo-5-fluoro-2-nitroaniline.
-
-
Reduction:
-
To a suspension of the crude 4-bromo-5-fluoro-2-nitroaniline in ethanol (16 mL), add tin(II) chloride dihydrate (3.82 g, 20.2 mmol).
-
Heat the reaction mixture at reflux for 14 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-bromo-5-fluorobenzene-1,2-diamine.
-
Protocol 2: Synthesis of this compound
This protocol utilizes a classic acid-catalyzed cyclization with an orthoformate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromo-5-fluoro-1,2-phenylenediamine | 205.03 | 3.28 g | 16 | Starting Material |
| Trimethyl Orthoformate | 106.12 | 44 mL | - | C1 Source & Solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 1.5 mL | - | Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | 22 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying Agent |
Procedure:
-
Cyclization:
-
To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine (3.28 g, 16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).
-
Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with deionized water (200 mL) and adjust the pH to approximately 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
Purification of the final product is crucial to ensure its suitability for subsequent applications.
Purification Protocol:
Recrystallization or column chromatography are the recommended methods for purification.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Column Chromatography: For a more rigorous purification, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Characterization Data:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₄BrFN₂[5][6][7][8] |
| Molecular Weight | 215.02 g/mol [5][6][7][8] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.3 (s, 1H, H-2), ~7.8 (d, 1H, H-4 or H-7), ~7.5 (d, 1H, H-4 or H-7), ~12.8 (br s, 1H, NH). Note: The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected signals in the aromatic region (δ 100-160 ppm). The carbon attached to fluorine will show a large C-F coupling constant. |
| Mass Spectrometry (ESI-MS) | m/z: 214.9 [M+H]⁺, with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete reaction; over-bromination. | Monitor the reaction closely by TLC. Adjust reaction time and temperature as needed. Use the stoichiometric amount of NBS. |
| Incomplete reduction of the nitro group | Insufficient reducing agent; deactivation of the catalyst. | Increase the amount of SnCl₂·2H₂O. Ensure the reaction is carried out under an inert atmosphere if necessary. |
| Low yield in cyclization | Incomplete reaction; side product formation. | Ensure anhydrous conditions. The addition of a catalytic amount of a stronger acid might be beneficial. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the solvent system for recrystallization. For column chromatography, use a shallow gradient and smaller fractions. |
Conclusion
The synthetic route outlined in this application note provides a robust and reproducible method for the preparation of this compound derivatives. By following the detailed protocols and considering the provided troubleshooting guidance, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The strategic incorporation of bromine and fluorine atoms in the benzimidazole scaffold offers exciting opportunities for the design of novel therapeutic agents with enhanced pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsm.com [ijpsm.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Introduction
5-Bromo-6-fluoro-1H-benzo[d]imidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in a variety of biologically active molecules, leveraging the unique electronic properties imparted by the bromine and fluorine substituents to modulate binding affinity and selectivity for various biological targets. The rigorous and accurate analytical characterization of this compound is paramount to ensure its quality, purity, and stability throughout the drug discovery and development process.
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| CAS Number | 1008360-84-6 | N/A |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | General knowledge for benzimidazole derivatives |
Analytical Workflow
A systematic approach to the analysis of this compound is crucial. The following workflow provides a logical sequence from sample reception to comprehensive characterization.
Caption: A generalized workflow for the analytical characterization of this compound.
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the purity assessment and quantification of benzimidazole derivatives. The selection of a C8 or C18 column is standard, though for highly halogenated compounds, a fluorinated phase column can offer alternative selectivity.[1]
Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 288 nm. The dual wavelength detection is recommended as many benzimidazoles exhibit strong absorbance at these wavelengths.[2][3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or a mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Rationale: The acidic mobile phase ensures the protonation of the benzimidazole nitrogen, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For benzimidazoles, derivatization may be necessary to improve volatility and chromatographic performance.[4]
Protocol: GC-MS Identification
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS, 30 m x 0.25 mm x 0.25 µm, or a similar non-polar capillary column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-350 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility if needed.
Rationale: The non-polar column is suitable for the separation of a wide range of organic molecules. The temperature program allows for the elution of the analyte while separating it from solvent and potential impurities. EI at 70 eV provides reproducible fragmentation patterns for structural elucidation.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the analyte. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak.
Expected Fragmentation Pattern:
Under electron ionization, the molecular ion (M•+) of this compound is expected to be observed. Key fragmentation pathways may include:
-
Loss of Br•: [M - Br]⁺
-
Loss of H•: [M - H]⁺
-
Loss of HCN: from the imidazole ring.
-
Characteristic Isotopic Peaks: The molecular ion region will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Abundance |
| [M]⁺ | 214 | 216 | ~1:1 |
| [M-H]⁺ | 213 | 215 | Variable |
| [M-Br]⁺ | 135 | 135 | Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and the presence of a distinct solvent peak for referencing.[2][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed for unambiguous assignment of all proton and carbon signals.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
¹H NMR:
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of 100-150 ppm. The carbons directly attached to fluorine will show a large C-F coupling constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| C=N Stretch (imidazole) | 1600-1650 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-F Stretch | 1000-1300 |
| C-Br Stretch | 500-600 |
These characteristic absorption bands are consistent with the functional groups present in benzimidazole derivatives.[2][7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Benzimidazole and its derivatives typically exhibit strong absorption in the UV region.[8]
Protocol: UV-Vis Analysis
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8.
-
Data Acquisition: Scan the spectrum from 200 to 400 nm.
Expected Spectral Properties:
This compound is expected to show one or more strong absorption maxima (λmax) in the range of 240-290 nm, characteristic of the benzimidazole chromophore. The exact position of the maxima will be influenced by the halogen substituents.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this important pharmaceutical building block. Adherence to these protocols will enable researchers and scientists to generate reliable and high-quality data, which is essential for advancing drug discovery and development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-6-fluoro-1H-benzo[d]imidazole in the Synthesis of Targeted Anticancer Agents
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets through hydrogen bonding, π–π stacking, and metal ion coordination.[1] This inherent versatility has rendered benzimidazole and its derivatives a focal point in the development of novel therapeutics, particularly in oncology.[2] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzimidazole framework can significantly enhance the potency and modulate the pharmacokinetic properties of drug candidates.[3] Specifically, the 5-bromo-6-fluoro-1H-benzo[d]imidazole moiety serves as a highly valuable starting material for the synthesis of potent kinase inhibitors, a class of targeted anticancer agents that have revolutionized the treatment of various malignancies.[4]
The fluorine atom, with its small atomic radius and high electronegativity, can improve metabolic stability, binding affinity to target proteins, and membrane permeability of a molecule.[4] The bromine atom, on the other hand, provides a reactive handle for facile chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[5] This guide provides a detailed exploration of the application of this compound in the synthesis of anticancer agents, with a focus on kinase inhibitors. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the biological evaluation of the resulting compounds.
Key Synthetic Strategies: Building Complexity from a Halogenated Core
The presence of a bromine atom on the benzimidazole ring of this compound is the cornerstone of its utility as a synthetic intermediate. This allows for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions to construct complex molecular architectures. Two of the most pivotal reactions in this context are the Suzuki-Miyaura coupling and N-arylation reactions.
Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In the context of anticancer drug synthesis, this reaction is instrumental in attaching various aryl or heteroaryl moieties to the benzimidazole core, which are often crucial for binding to the target protein.[5]
The general workflow for a Suzuki-Miyaura coupling reaction involving a bromo-benzimidazole derivative is depicted below:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
N-Arylation Reactions: Introducing Diversity at the Nitrogen Position
N-arylation of the benzimidazole core is another critical modification that allows for the exploration of the chemical space around the scaffold. This can be achieved through various methods, including the Buchwald-Hartwig amination and Ullmann condensation, which facilitate the formation of a C-N bond between the benzimidazole nitrogen and an aryl group. These modifications can significantly impact the compound's binding mode and overall biological activity.
Application Protocol: Synthesis of a Vemurafenib Analog Precursor
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of melanoma.[4] While the core of vemurafenib is a pyrrolopyridine, the synthetic strategies employed are highly analogous and adaptable to the benzimidazole scaffold. The following protocol outlines the synthesis of a key intermediate that can be further elaborated to produce benzimidazole-based RAF inhibitors, demonstrating the practical application of this compound.
Part 1: N-Arylation of this compound
This step involves the coupling of the benzimidazole with an appropriate aryl partner, which will later be functionalized with a sulfonamide group, a common feature in many kinase inhibitors.
Materials:
-
This compound
-
1-bromo-3-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), 1-bromo-3-iodobenzene (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add DMEDA (0.2 mmol) to the reaction mixture via syringe.
-
Seal the flask and stir the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
Part 2: Suzuki-Miyaura Coupling to Introduce the Side Chain
This step will replace the bromine atom on the benzimidazole core with a group that mimics the side chain of vemurafenib, which is crucial for its inhibitory activity.
Materials:
-
N-arylated this compound (from Part 1)
-
(4-chlorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine the N-arylated benzimidazole (1 mmol), (4-chlorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Reflux the mixture at 80-90°C for 12-24 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The resulting molecule serves as a direct precursor to a benzimidazole-based analog of a RAF inhibitor, which can then be further functionalized, for instance, by converting the remaining bromo-substituent on the N-aryl group to a sulfonamide.
Biological Evaluation and Data Presentation
The synthesized benzimidazole derivatives are typically evaluated for their anticancer potential through a series of in vitro assays. A primary screen often involves assessing their cytotoxicity against a panel of human cancer cell lines.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assays
To determine the specific molecular target of the synthesized compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as BRAF.
Example Data:
The following table presents hypothetical IC₅₀ values for a series of synthesized benzimidazole derivatives against a cancer cell line and a specific kinase, illustrating the type of data generated in such studies.
| Compound ID | Structure Modification | IC₅₀ (µM) vs. A375 (BRAF V600E) | BRAF V600E Kinase IC₅₀ (nM) |
| BZ-F-01 | R = H | 15.2 | >1000 |
| BZ-F-02 | R = 4-chlorophenyl | 0.8 | 50 |
| BZ-F-03 | R = 3,4-dichlorophenyl | 0.5 | 25 |
Mechanism of Action: Targeting Key Signaling Pathways
Many benzimidazole-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[4] For example, inhibitors of the RAF/MEK/ERK pathway (also known as the MAPK pathway) can block the uncontrolled signaling that drives the growth of many cancers, particularly those with BRAF mutations.
Caption: Inhibition of the MAPK pathway by a RAF inhibitor.
Conclusion and Future Directions
This compound is a versatile and strategically important building block in the synthesis of novel anticancer agents. Its unique substitution pattern allows for the facile introduction of molecular diversity through well-established synthetic methodologies like the Suzuki-Miyaura coupling and N-arylation reactions. The resulting benzimidazole derivatives have shown significant promise as potent kinase inhibitors, targeting key signaling pathways implicated in cancer progression. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable scaffold in the ongoing quest for more effective and targeted cancer therapies. Further derivatization and optimization of the lead compounds generated from this core structure, coupled with in-depth biological evaluation, will undoubtedly pave the way for the next generation of benzimidazole-based anticancer drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 5-Bromo-6-fluoro-1H-benzo[d]imidazole. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of the crude material is essential. The synthetic route used to produce this compound will dictate the likely impurity profile. Common impurities may include unreacted starting materials (e.g., substituted o-phenylenediamines), reaction reagents, and over-brominated side products.[1]
The basic nitrogen atom in the imidazole ring is a key functional handle that can be exploited for purification.[2] The choice of the primary purification technique depends on the nature of the crude material and the impurities present.
Caption: Decision workflow for selecting a primary purification technique.
Part 2: Troubleshooting Guides
This section addresses common problems encountered during the purification of benzimidazole derivatives in a question-and-answer format.
Recrystallization Troubleshooting
Question: My compound "oiled out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[3]
-
Immediate Action: Re-heat the flask to dissolve the oil completely. Add a small amount (1-5% of total volume) of the hot primary solvent to slightly decrease saturation. Allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools gradually).[4]
-
If Oiling Persists: The solubility curve of your compound in the chosen solvent system may be too steep. Consider a different solvent system. For benzimidazoles, ethanol/water or ethyl acetate/hexane mixtures are often effective.[2]
-
Induce Crystallization: If the solution remains clear after slow cooling, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites or add a "seed crystal" of the pure compound.[3][4]
Caption: Troubleshooting workflow for when a compound "oils out".
Question: My recovery is very low after recrystallization. How can I improve it?
Answer: Low recovery is typically caused by using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.[3][4]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Working with a smaller volume ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[3]
-
Solvent Choice: Ensure there is a large difference in solubility between the hot and cold solvent. If your compound is too soluble in cold ethanol, for example, using an ethanol/water mixture can decrease its solubility at lower temperatures.[2]
-
Cooling Temperature: Cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.
-
Recover from Mother Liquor: If significant product remains in the filtrate (mother liquor), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and require re-purification.[3]
Column Chromatography Troubleshooting
Question: I'm getting poor separation between my product and an impurity. How do I optimize the solvent system?
Answer: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar. The goal is to find a solvent system that provides a target Rf value of ~0.3-0.4 for your product on a TLC plate.[5]
-
Adjust Polarity:
-
Low Rf (streaking at baseline): Your compound is too polar for the current solvent system. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
-
High Rf (running with solvent front): Your compound is too non-polar. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[3]
-
-
Change Solvents: If adjusting polarity doesn't resolve the components, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
Avoid Overloading: The amount of crude material should be around 1-5% of the mass of the silica gel. Overloading the column will lead to broad, overlapping bands.[3]
Question: My compound seems to be decomposing on the silica gel. What are my options?
Answer: Silica gel is acidic and can cause decomposition of sensitive compounds.[5]
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine before packing the column. This is particularly useful for basic compounds like benzimidazoles.
-
Switch Stationary Phase: Consider using a different stationary phase, such as alumina (which is available in neutral, basic, or acidic forms) or C18-functionalized silica (reverse-phase).[5][6]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a large-scale synthesis? A1: For multi-gram quantities, an acid-base extraction is highly efficient for initial cleanup.[2] It effectively removes neutral and acidic impurities, significantly reducing the amount of material that may need to be subjected to more laborious column chromatography.
Q2: How do I select a good recrystallization solvent system for this compound? A2: The principle "like dissolves like" is a good starting point. Given the polar N-H bonds and the halogenated aromatic system, solvents of intermediate polarity are ideal. Start by testing solubility in hot and cold ethanol, ethyl acetate, and acetone. If the compound is too soluble in a pure solvent when hot, an anti-solvent system like ethanol/water or ethyl acetate/hexane is an excellent choice.[2][7]
Q3: What is a good starting TLC mobile phase for this compound? A3: A good starting point for many benzimidazole derivatives is a 30-50% ethyl acetate in hexane mixture.[6][8] This allows you to quickly determine if you need to increase or decrease polarity to achieve the optimal Rf for column chromatography.
Q4: My product won't precipitate from the aqueous layer after an acid-base extraction. What went wrong? A4: This usually happens for one of two reasons. First, you may not have added enough base to neutralize the protonated benzimidazole. Check the pH with litmus paper or a pH meter and continue adding base (e.g., 1M NaOH) until the solution is distinctly basic (pH > 9). Second, your compound might have some water solubility or has formed a fine suspension. Cooling the solution in an ice bath and scratching the flask can promote precipitation. If it remains in solution, you may need to extract it back into an organic solvent like dichloromethane or ethyl acetate.
Part 4: Experimental Protocols & Data
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Throughput | Pros | Cons |
| Recrystallization | >98% | High | Cost-effective, scalable, yields highly pure crystalline material. | Requires a solid crude product; potential for low recovery.[3][4] |
| Column Chromatography | 95-99% | Low to Medium | Excellent for separating closely related impurities; works on oils.[3][9] | Time-consuming, uses large solvent volumes, risk of product decomposition on silica.[5] |
| Acid-Base Extraction | >90% (as a cleanup) | Very High | Removes acidic/neutral impurities effectively; ideal for large scale.[2] | Will not remove other basic impurities; product must be stable to acid/base. |
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid.
-
Anti-Solvent Addition: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. Add one or two more drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., 40% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., Hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or your mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column using your pre-determined solvent system. A gradient elution (gradually increasing the polarity) can be effective if impurities are far apart in polarity from the product.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it two or three times with 1M HCl. The protonated benzimidazole will move into the aqueous layer.[2]
-
Combine & Wash: Combine the aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 9). The purified benzimidazole should precipitate as a solid.[2]
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 5-Bromo-6-fluoro-1H-benzo[d]imidazole under acidic conditions
Technical Support Center: 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Guide ID: TSC-BFBI-ACID-STAB-001 Topic: Stability Issues of this compound under Acidic Conditions Senior Application Scientist: Dr. Gemini
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound. Benzimidazole derivatives are foundational scaffolds in medicinal chemistry, but their stability can be a critical variable, particularly in acidic environments encountered during synthesis, formulation, or analytical characterization.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to diagnose and mitigate stability issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of solid this compound versus in solution?
A1: In its solid, crystalline form, this compound is generally stable when stored in a cool, dark, and dry place.[3] However, like many benzimidazole anthelmintics and related heterocyclic compounds, it displays higher reactivity and is more susceptible to degradation when in solution.[4][5] The primary degradation pathways in solution are hydrolysis, oxidation, and photolysis.[3][6] Therefore, while the solid is reliable for long-term storage, solutions—especially under stress conditions—should be handled with care and prepared fresh when possible.
Q2: What is the initial chemical event when this compound is dissolved in an acidic medium?
A2: The first and most immediate event is the protonation of the basic nitrogen atom(s) in the imidazole ring. The benzimidazole core contains a pyridine-type nitrogen (N3) which is the primary site of protonation. This acid-base reaction is an equilibrium, as depicted below. This protonation increases the molecule's polarity and aqueous solubility but can also render the imidazole ring more susceptible to nucleophilic attack and subsequent degradation.
Q3: What are the most probable degradation pathways for this compound under forced acidic conditions?
A3: Based on the general chemistry of benzimidazoles, the most likely degradation pathway under harsh acidic conditions (e.g., elevated temperature in strong acid) is acid-catalyzed hydrolysis.[7] This could potentially lead to the opening of the imidazole ring to form a substituted N-(2-amino-4-bromo-5-fluorophenyl)formamide derivative. While dehalogenation of the benzene ring is possible, it typically requires more specific catalytic conditions (e.g., catalytic hydrogenation) and is less probable via simple acid hydrolysis.[8]
Troubleshooting Guide
Issue 1: "My HPLC analysis shows a decrease in the parent compound peak over time in my acidic sample, but no new degradation peaks are appearing."
-
Possible Cause A: Degradants lack a UV chromophore. The degradation products may not absorb at the wavelength used for analysis.[3]
-
Solution: Re-analyze the samples using a lower wavelength (e.g., 210-220 nm) to detect a wider range of compounds. If available, employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) which do not rely on UV absorbance.[3]
-
-
Possible Cause B: Degradants are highly polar and not eluting. If the degradation products are significantly more polar than the parent compound (e.g., the ring-opened product), they may not elute from a standard reverse-phase column under your current conditions, instead being retained in the aqueous mobile phase.
-
Solution: Modify your HPLC gradient to include a higher percentage of the aqueous phase at the beginning and/or use a column designed for polar analytes (e.g., an AQ-C18 column).
-
-
Possible Cause C: Compound precipitation. The protonated form of your compound (the benzimidazolium salt) may have different solubility characteristics than the free base. It could be precipitating out of solution, especially if the organic solvent concentration is high.
-
Solution: Visually inspect your sample vials for any precipitate. Determine the solubility of the compound in your acidic medium at the working concentration before initiating the time-point study.
-
Issue 2: "My chromatogram shows several new, small peaks. Are they related to my compound or are they artifacts?"
-
Possible Cause A: Contamination or solvent impurities.
-
Solution: Always run a blank control (your acidic medium without the compound) under the exact same stress conditions (heat, time). This will help you identify any peaks originating from the solvent or container.
-
-
Possible Cause B: Formation of multiple degradation products. It is common for forced degradation to produce a complex mixture of primary and secondary degradants.[9]
-
Solution: The most effective method for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][6] Obtaining the mass-to-charge ratio (m/z) for each new peak allows you to propose elemental compositions and fragmentation patterns, helping to definitively link them to the parent compound.
-
Issue 3: "The HPLC peak for this compound is tailing or showing poor shape in my acidic mobile phase."
-
Possible Cause: Secondary silanol interactions. This is a classic issue when analyzing basic compounds on silica-based C18 columns. The protonated benzimidazole can interact ionically with deprotonated, acidic silanol groups on the column's stationary phase, causing peak tailing.[10]
-
Solution 1: Adjust the mobile phase pH to be lower (e.g., pH 2.5-3.0) using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This fully protonates the silanol groups, minimizing these secondary interactions.[10]
-
Solution 2: Use a modern, high-purity, end-capped HPLC column specifically designed to minimize silanol activity. These columns provide much better peak shapes for basic analytes.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to assess the stability of this compound under acidic stress, in accordance with ICH guidelines.[9][11]
1. Materials & Reagents:
-
This compound
-
HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), certified solution or concentrate
-
Sodium Hydroxide (NaOH), certified solution or concentrate
-
Volumetric flasks, pipettes, and autosampler vials
2. Equipment:
-
Analytical balance
-
HPLC or UPLC system with UV/PDA detector (and preferably MS detector)
-
Thermostatic water bath or oven
-
pH meter
3. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in MeOH or ACN to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a suitable vial.
-
Add 1.0 mL of 1.0 M HCl. This creates a final concentration of 0.5 mg/mL in 0.5 M HCl with 50% organic solvent. Note: The acid concentration and temperature can be adjusted to achieve a target degradation of 5-20%.[7][10]
-
Prepare a control sample by adding 1.0 mL of water instead of HCl.
-
-
Stress Condition Application: Place the stress and control samples in a water bath set to 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching and Dilution:
-
Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 1.0 M NaOH).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.05 mg/mL) with the mobile phase starting condition (e.g., 50:50 Water:ACN).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the parent peak area and the increase in any degradant peaks.
Data Interpretation Summary
Summarize the results in a table to track the stability of the compound over time.
| Stress Condition | Time (hours) | Parent Compound (% Remaining) | Total Degradants (% Area) |
| 0.5 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 4 | 90.5 | 9.5 | |
| 8 | 82.1 | 17.9 | |
| 24 | 65.4 | 34.6 | |
| H₂O, 60°C (Control) | 24 | 99.8 | 0.2 |
Table 1: Example data summary from a forced degradation experiment. Data is hypothetical and for illustrative purposes.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoro-1H-benzo[d]imidazole. This guide is designed to provide in-depth, field-proven insights into troubleshooting common synthetic transformations involving this versatile building block. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome challenges and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses three primary sites for synthetic modification: the C5-Brorno bond, the N-H of the imidazole ring, and to a lesser extent, the C-F bond. The C-Br bond is the most susceptible to palladium-catalyzed cross-coupling reactions due to the general reactivity trend for aryl halides (I > Br > Cl)[1]. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the acidity of the N-H proton, impacting N-alkylation and N-arylation reactions. The C-F bond is generally less reactive in palladium-catalyzed couplings but can be activated under harsh conditions or with specific catalyst systems[2][3].
Q2: How should I store and handle this compound?
A2: This compound is a solid and should be stored in a cool, dry place away from light. While generally stable, it is good practice to handle it in a well-ventilated area or a fume hood. For reactions requiring anhydrous conditions, ensure the compound is thoroughly dried, as residual moisture can interfere with many catalytic cycles.
Q3: Can I expect regioselectivity issues in N-alkylation or N-arylation reactions?
A3: Yes, regioselectivity is a critical consideration. Alkylation or arylation can occur at either the N1 or N3 position of the imidazole ring. The outcome is often influenced by the reaction conditions, particularly the base and solvent used. For instance, in related indazole systems, the choice of base (e.g., NaH vs. Cs2CO3) and solvent can significantly direct the regioselectivity of N-alkylation[4][5].
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like benzimidazoles is a common challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps | Expected Outcome |
| Catalyst Inhibition | The nitrogen atoms in the benzimidazole ring can coordinate to the palladium center, leading to catalyst deactivation. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Choose a Pre-catalyst: Utilize a palladium pre-catalyst, such as a G3-XPhos or G4-DavePhos, which are designed to be more resistant to inhibition.[6] | Improved conversion and reaction rate. |
| Suboptimal Ligand | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate. | 1. Screen Ligands: Test a variety of bulky, electron-rich phosphine ligands. For aryl bromides, ligands like SPhos, XPhos, or RuPhos are often effective.[6] 2. Use a Bidentate Ligand: Consider a bidentate ligand like dppf, which has shown success in couplings of similar bromo-heterocycles.[7][8] | Identification of a more effective ligand, leading to higher yields. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics. | 1. Base Selection: Weaker bases like K3PO4 or Cs2CO3 are often preferred to minimize side reactions.[9] 2. Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. Ensure the solvent is degassed to prevent catalyst oxidation.[7][10] | Enhanced reaction efficiency and reduced byproduct formation. |
| Poor Quality Boronic Acid | Boronic acids can undergo decomposition (protodeboronation) if they are impure or if the reaction conditions are not optimal. | 1. Verify Boronic Acid Quality: Use freshly purchased or recrystallized boronic acid. 2. Use an Excess: Employ a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). | Increased product formation by ensuring sufficient active coupling partner. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Suzuki Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to consider when using 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-6-fluoro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the experimental use of this versatile building block. The inherent reactivity of the bromine and fluorine substituents, coupled with the nucleophilic nature of the imidazole ring, can lead to unexpected outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of debrominated product in my Suzuki coupling reaction. What is causing this and how can I minimize it?
A1: The loss of the bromine atom, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This typically occurs via a competing reaction pathway where a palladium-hydride species, formed from the solvent, base, or impurities, reductively cleaves the carbon-bromine bond. To minimize this, consider the following:
-
Choice of Base: Stronger bases can sometimes promote the formation of palladium-hydride species. Switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[2]
-
Solvent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Protic impurities or dissolved oxygen can contribute to catalyst degradation and the formation of unwanted byproducts.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the stability and reactivity of the palladium catalyst.[1] Experimenting with different ligands, such as those with larger bite angles, may suppress the reductive elimination pathway leading to debromination.[3]
Q2: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A2: The N-alkylation of benzimidazoles often yields a mixture of N1 and N2 isomers due to the tautomeric nature of the imidazole ring.[4][5][6] The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky alkylating agents or substituents on the benzimidazole ring can favor the formation of the less sterically hindered isomer.
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring can influence the nucleophilicity of the N1 and N2 positions.[6]
-
Reaction Conditions: The choice of base and solvent system plays a crucial role. For instance, using sodium hydride in tetrahydrofuran (THF) has been shown to favor N1 alkylation for certain indazoles.[6] A thorough screening of reaction conditions is often necessary to achieve high regioselectivity.[5]
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, but I am getting low yields and a complex mixture of products. What could be the issue?
A3: While the fluorine atom is generally a good leaving group in SNAr reactions, the reactivity of this compound can be complex. Potential issues include:
-
Competitive Bromine Displacement: In some cases, nucleophilic attack can occur at the bromine-bearing carbon, leading to a mixture of products.[7] The relative rates of fluoride and bromide displacement depend on the nucleophile and reaction conditions.
-
Poor Activation: The benzimidazole ring itself may not be sufficiently electron-withdrawing to facilitate SNAr at the fluorine position under all conditions. The reaction may require harsh conditions (high temperature, strong base) which can lead to decomposition.
-
Concerted vs. Stepwise Mechanism: The mechanism of SNAr can be either stepwise (forming a Meisenheimer intermediate) or concerted.[8][9] The operative mechanism can influence the reaction's feasibility and regioselectivity.
Troubleshooting Guides for Specific Side Reactions
Guide 1: Managing Dehalogenation in Cross-Coupling Reactions
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a significant side reaction that reduces the yield of the desired cross-coupled product.[10][11] This guide provides a systematic approach to troubleshoot and minimize this unwanted reaction.
Troubleshooting Workflow for Dehalogenation
Caption: A stepwise workflow to diagnose and mitigate dehalogenation side reactions.
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination
-
Reagent Preparation:
-
Dry the solvent (e.g., 1,4-dioxane) over molecular sieves or by distillation.
-
Degas the solvent by bubbling with argon or nitrogen for 30 minutes.
-
Ensure the arylboronic acid and base are of high purity and stored under inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent.
-
Purge the flask with argon or nitrogen for 10 minutes.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the debrominated byproduct (6-fluoro-1H-benzo[d]imidazole).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by ¹H NMR or GC-MS to quantify the ratio of desired product to the debrominated side product.
-
Table 1: Effect of Base on Debromination in a Model Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Desired Product (%) | Debrominated Product (%) |
| 1 | NaOtBu | Dioxane | 100 | 45 | 50 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 70 | 25 |
| 3 | K₃PO₄ | Dioxane | 100 | 85 | 10 |
| 4 | CsF | Dioxane | 100 | 90 | 5 |
Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.
Guide 2: Achieving Regiocontrol in N-Alkylation
The presence of two reactive nitrogen atoms in the imidazole ring of this compound often leads to the formation of a mixture of N1 and N2 alkylated isomers. This guide outlines strategies to enhance the regioselectivity of this transformation.
Decision Tree for Regioselective N-Alkylation
Caption: A decision-making diagram for optimizing the regioselectivity of N-alkylation.
Key Considerations for Regiocontrol:
-
Thermodynamic vs. Kinetic Control: The N1-substituted benzimidazole is often the thermodynamically more stable isomer. Reaction conditions that allow for equilibration may favor its formation.[6] Kinetically controlled reactions, often at lower temperatures, might favor the N2 isomer depending on the accessibility of the nitrogen lone pairs.
-
Chelation Effects: In some cases, the choice of cation from the base can influence regioselectivity through chelation with the imidazole nitrogens and other functional groups on the molecule.[5]
Guide 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
Replacing the fluorine or bromine atom on the benzene ring via SNAr can be a powerful tool for functionalization. However, the competition between the two halogens and the overall reactivity of the system must be carefully managed.
Potential SNAr Pathways and Side Reactions
Caption: Possible reaction pathways in the nucleophilic substitution of this compound.
Factors Influencing SNAr Selectivity:
-
The "Element Effect": In many SNAr reactions, the rate of displacement follows the order F > Cl > Br > I, as the C-F bond is more polarized and the fluorine is more electronegative, making the attached carbon more electrophilic. However, the ease of C-X bond cleavage can sometimes favor bromide displacement.[7]
-
Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles (e.g., RO⁻, R₂N⁻) tend to react faster with the harder electrophilic center (the carbon attached to fluorine). Softer nucleophiles (e.g., RS⁻) might show less selectivity.
-
Reaction Conditions: Higher temperatures can lead to a loss of selectivity and an increase in side reactions like decomposition.
Experimental Protocol: Screening for Selective SNAr of the Fluorine Atom
-
Setup: In parallel reaction vials, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMSO, DMF, NMP).
-
Reagent Addition: Add the nucleophile (1.1 - 2.0 eq.) and a base (if required, e.g., K₂CO₃, NaH) to each vial.
-
Temperature Screening: Run the reactions at different temperatures (e.g., room temperature, 60 °C, 100 °C, 150 °C).
-
Monitoring and Analysis: After a set time (e.g., 24 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion and the ratio of fluoro-substitution to bromo-substitution products.
By systematically evaluating these parameters, researchers can identify the optimal conditions to favor the desired SNAr product while minimizing the formation of unwanted side products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 5-Bromo-6-fluoro-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. We will explore common challenges and provide robust, field-proven methodologies to overcome them, ensuring you obtain a product that meets stringent purity requirements.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding o-phenylenediamine precursor.
-
Incomplete Cyclization Products: Intermediates from the benzimidazole ring formation step.[1]
-
Over-Halogenated Species: Di- or tri-brominated benzimidazole derivatives can form if the bromination step is not carefully controlled.[1]
-
Positional Isomers: Depending on the synthetic strategy, other isomers of the target molecule might be present.
Q2: What is the best overall strategy for purifying this compound?
A2: A multi-step approach is typically most effective. The general strategy involves an initial bulk purification to remove majorly different impurities, followed by a high-resolution technique to eliminate closely related side products. A highly recommended workflow is:
-
Acid-Base Extraction: This is an excellent first step to separate the basic benzimidazole product from any neutral or acidic impurities.[2]
-
Recrystallization or Column Chromatography: The choice between these depends on the nature of the remaining impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography is superior for separating compounds with similar polarities.[1][3]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It allows you to quickly assess the composition of different fractions during column chromatography or to check the purity of your solid after recrystallization. For final, quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[4]
Purification Workflow Overview
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Benzimidazoles: Spotlight on 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Introduction: The Versatile Benzimidazole Scaffold and the Power of Halogenation
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its structural similarity to naturally occurring purine nucleotides allows it to interact readily with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5][6][7] The therapeutic potential of benzimidazole derivatives is often unlocked or significantly enhanced through strategic chemical modification, with halogenation being a cornerstone of this optimization process.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzimidazole core profoundly influences the molecule's physicochemical properties.[8][9] Halogens can modulate lipophilicity, affecting cell membrane permeability and bioavailability. Their electron-withdrawing nature can alter the acidity of N-H protons and the electron density of the aromatic system, thereby influencing target binding interactions.[9] This guide provides an in-depth comparison of the biological activities of various halogenated benzimidazoles, with a specific focus on the potential of 5-Bromo-6-fluoro-1H-benzo[d]imidazole, a di-halogenated derivative, in the context of established structure-activity relationships.
Structure-Activity Relationship (SAR): How Halogens Dictate Biological Function
The biological activity of a benzimidazole derivative is not merely determined by the presence of a halogen, but critically by the type of halogen and its position on the ring system.[10][11] The most common substitution sites are the C2, C5, and C6 positions.
-
C2-Position: Substitution at this position significantly impacts the molecule's interaction with target enzymes and receptors. Often, aryl or heteroaryl groups are placed here, and their subsequent halogenation can lead to enhanced potency.[3]
-
C5 and C6-Positions: The benzene portion of the scaffold is a prime location for halogenation. Substituents here can influence π-π stacking interactions and hydrogen bonding capabilities.[2][12] Structure-activity relationship studies have consistently shown that electron-withdrawing groups, such as halogens, at these positions often lead to superior antimicrobial and anticancer activity compared to electron-donating groups.[13][14][15] For instance, in a series of antiviral benzimidazole ribonucleosides, changing a substituent at the C2-position from chlorine to bromine resulted in a four-fold increase in activity against human cytomegalovirus (HCMV).[16]
The combination of different halogens, as seen in this compound, presents an intriguing case. Fluorine is known for its ability to form strong hydrogen bonds and increase metabolic stability, while bromine, being larger and more lipophilic, can enhance binding through hydrophobic interactions.
Comparative Analysis of Biological Activities
While direct experimental data on the biological activity of this compound is not extensively available in peer-reviewed literature, we can infer its potential by comparing well-characterized halogenated analogs.
Anticancer Activity
Halogenated benzimidazoles are potent anticancer agents, primarily acting as microtubule-disrupting agents, similar to vinca alkaloids and taxanes.[4][17] By inhibiting the polymerization of tubulin, they induce cell cycle arrest in the G2/M phase and trigger apoptosis.[4]
| Compound | Halogen Pattern | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Mebendazole | None (complex structure) | Non-Small Cell Lung | A549, H129 | ~0.16 | [17] |
| Adrenocortical | H295R | 0.23 | [17] | ||
| Albendazole | None (complex structure) | Ovarian | OVCAR3 | 0.625 | [17] |
| 2-Arylbenzimidazoles | Methoxy or Halogen | Various | Multiple | Not specified | [7] |
| This compound | 5-Bromo, 6-Fluoro | Not Available | Not Available | Not Available |
Insight: The potent activity of established benzimidazoles like Mebendazole highlights the scaffold's promise. The presence of both bromo and fluoro groups on the 5 and 6 positions of our target compound suggests a strong potential for anticancer activity. The combination of a lipophilic bromine atom and an electronegative fluorine atom could enhance binding to the colchicine-binding site on tubulin and improve cellular uptake.
The primary anticancer mechanism for many benzimidazoles is the inhibition of microtubule formation. This process is critical for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.
Antiviral Activity
Certain halogenated benzimidazoles are highly effective against viruses, particularly human cytomegalovirus (HCMV), a member of the herpesvirus family.[18] Unlike many nucleoside analogs, their activity does not require 5'-phosphorylation.[18]
| Compound | Halogen Pattern | Virus | IC50 (µM) | Citation(s) |
| TCRB | 2,5,6-Trichloro | HCMV | 2.9 | [16] |
| BDCRB | 2-Bromo, 5,6-Dichloro | HCMV | 0.7 | [16] |
| DRB | 5,6-Dichloro | HCMV | 42 | [16] |
| This compound | 5-Bromo, 6-Fluoro | Not Available | Not Available |
Insight: The data clearly demonstrates the impact of halogenation. The addition of a halogen at the C2 position (TCRB and BDCRB) dramatically increases potency compared to the C2-unsubstituted DRB.[16] Furthermore, substituting the C2-chlorine with bromine (BDCRB vs. TCRB) enhances activity by another four-fold.[16] This strongly suggests that a 5-bromo-6-fluoro substitution pattern could confer significant antiviral properties, although the absence of a C2 halogen might result in lower potency compared to TCRB or BDCRB.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.
Objective: To determine the concentration of a halogenated benzimidazole required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for the compound to exert its antiproliferative effects and for differences between treated and untreated cells to become apparent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Plaque Reduction Assay
This assay is the gold standard for determining the efficacy of an antiviral compound.
Objective: To quantify the reduction in viral plaques (zones of cell death) in the presence of a test compound.
Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Application: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. Causality: The semi-solid overlay prevents the virus from spreading randomly through the medium, ensuring that new infections are localized and form distinct plaques.
-
Incubation: Incubate the plates for 7-14 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a solution like crystal violet. Causality: Crystal violet stains living cells purple, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control to determine the IC50 value.
Conclusion and Future Directions
The halogenation of the benzimidazole scaffold is a proven strategy for generating potent therapeutic agents. Comparative analysis of compounds like TCRB and BDCRB reveals that the specific nature and position of halogen substituents are critical determinants of biological activity, particularly in the antiviral and anticancer arenas.[7][16][18]
While direct experimental data for This compound remains to be published, structure-activity relationship principles provide a strong rationale for its investigation. The dual halogenation at the C5 and C6 positions with both bromine and fluorine is a promising combination that could enhance target affinity, cellular uptake, and metabolic stability.
Future research should prioritize the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparisons with established mono- and di-halogenated benzimidazoles using standardized assays will be crucial to definitively place its activity within the broader landscape of these powerful heterocyclic compounds. Such studies will not only elucidate the potential of this specific molecule but also contribute to a more refined understanding of halogen-driven SAR, guiding the design of next-generation benzimidazole-based therapeutics.
References
- 1. isca.me [isca.me]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsart.com [ijsart.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 6. An Overview on Biological Activity of Benzimidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 7. nveo.org [nveo.org]
- 8. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and antiviral evaluation of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoro-1H-benzo[d]imidazole is a halogenated benzimidazole derivative of significant interest in pharmaceutical research. The benzimidazole core is a "privileged" structure, known to interact with a wide range of biological targets, and the specific substitution pattern of this compound offers unique physicochemical properties that can be exploited in drug design. The strategic placement of the bromo and fluoro groups can influence metabolic stability, binding affinity, and pharmacokinetic profiles of potential drug candidates. Consequently, efficient and scalable access to this building block is of paramount importance. This guide will compare two prominent synthetic strategies: a traditional multi-step approach involving the isolation of a key intermediate, and a more streamlined one-pot synthesis.
Synthetic Route 1: Multi-Step Synthesis via 4-Bromo-5-fluoro-1,2-phenylenediamine
This classical and widely adaptable approach involves the initial preparation and isolation of the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine, followed by its cyclization to form the benzimidazole ring.
Diagram of Synthetic Pathway
Caption: Multi-step synthesis of this compound.
Scientific Rationale and Experimental Protocol
Step 1: Bromination of 5-Fluoro-2-nitroaniline
The synthesis commences with the electrophilic bromination of 5-fluoro-2-nitroaniline. The nitro and amino groups on the aromatic ring are deactivating and activating, respectively, and their directing effects guide the incoming electrophile. Acetic acid is a common solvent for this transformation, and N-bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in acetic acid, add N-bromosuccinimide (1 equivalent).
-
Heat the reaction mixture to 110°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to afford 4-bromo-5-fluoro-2-nitroaniline.
Step 2: Reduction of 4-Bromo-5-fluoro-2-nitroaniline
The nitro group of 4-bromo-5-fluoro-2-nitroaniline is then reduced to an amine to generate the required o-phenylenediamine. A variety of reducing agents can be employed, with tin(II) chloride in ethanol or hydrazine with a catalyst like Raney nickel being common choices.
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
-
Suspend 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) and heat the mixture at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-5-fluoro-1,2-phenylenediamine[1].
Step 3: Cyclization to this compound
The final step is the Phillips condensation, which involves the reaction of the o-phenylenediamine with a one-carbon source to form the imidazole ring. Formic acid is a simple and effective reagent for this purpose, serving as both the carbon source and an acidic catalyst. The reaction proceeds by initial N-formylation of one amino group, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of this compound
-
Heat a mixture of 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in 90% formic acid (an excess) at 100°C for 2 hours.[2]
-
After cooling, carefully add a 10% aqueous solution of sodium hydroxide until the mixture is alkaline.
-
Collect the precipitated crude product by filtration.
-
Purify the product by recrystallization from boiling water to obtain pure this compound.
Synthetic Route 2: One-Pot Synthesis from 4-Bromo-5-fluoro-2-nitroaniline
This approach aims to improve efficiency by combining the reduction and cyclization steps into a single reaction vessel, avoiding the isolation of the intermediate o-phenylenediamine.
Diagram of Synthetic Pathway
Caption: One-pot synthesis of this compound.
Scientific Rationale and Experimental Protocol
This method leverages the in situ reduction of the nitro group to an amine, which then immediately reacts with formic acid present in the reaction mixture to undergo cyclization. Iron powder in the presence of an acid and an additive like ammonium chloride is a common and cost-effective system for nitro group reductions.[3]
Experimental Protocol: One-Pot Synthesis of this compound
-
To a mixture of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) and formic acid, add iron powder (an excess) and ammonium chloride (catalytic amount).
-
Heat the reaction mixture and monitor by TLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction, dilute with water, and filter to remove the iron salts.
-
Make the filtrate alkaline with an aqueous solution of sodium hydroxide to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Comparative Analysis
| Parameter | Multi-Step Synthesis (Route 1) | One-Pot Synthesis (Route 2) |
| Starting Material | 5-Fluoro-2-nitroaniline | 4-Bromo-5-fluoro-2-nitroaniline |
| Number of Steps | 3 (2 isolations) | 1 |
| Overall Yield | Typically moderate to good | Potentially higher due to fewer steps |
| Reaction Time | Longer due to multiple steps and workups | Shorter |
| Purification | Intermediate purification can lead to a purer final product | May require more rigorous final purification |
| Process Control | Better control over each transformation | Less control over individual reaction stages |
| Scalability | Generally straightforward to scale up | May require optimization for large-scale synthesis |
| Atom Economy | Lower due to multiple steps and reagents | Higher |
| Cost-Effectiveness | Potentially higher cost due to more steps and solvents | Generally more cost-effective |
| Waste Generation | More waste generated from multiple workups | Less waste generated |
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.
The multi-step synthesis offers greater control over each chemical transformation and may result in a higher purity final product due to the isolation and purification of the intermediate. This can be advantageous in early-stage research where material purity is critical.
The one-pot synthesis presents a more efficient and economical alternative, with a shorter overall reaction time and reduced waste generation. This route is particularly attractive for larger-scale production where process efficiency and cost are major considerations.
It is recommended that for initial small-scale synthesis and for obtaining highly pure material for biological screening, the multi-step route is preferable. For process development and scale-up activities, optimization of the one-pot synthesis would be a more prudent investment of resources.
References
The Strategic Advantage of 5-Bromo-6-fluoro-1H-benzo[d]imidazole in Modern Drug Discovery: A Comparative Analysis
For Immediate Release to the Scientific Community
In the landscape of contemporary medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of clinically successful drugs.[1][2] Its unique bioisosteric resemblance to naturally occurring purine nucleotides allows for effective interaction with a wide array of biological targets.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the 5-Bromo-6-fluoro-1H-benzo[d]imidazole scaffold. We will explore its synthesis, physicochemical properties, and performance against alternative scaffolds, supported by experimental data and detailed protocols, to underscore its strategic value in the design of next-generation therapeutics.
The Rationale for Halogenation: Enhancing a Privileged Scaffold
The introduction of halogen atoms, particularly bromine and fluorine, into the benzimidazole core is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3] Bromine can form halogen bonds, influencing binding affinity and selectivity, while the highly electronegative fluorine atom can alter pKa, improve metabolic stability, and enhance membrane permeability. The specific 5-bromo-6-fluoro substitution pattern offers a unique combination of these effects, positioning this scaffold as a compelling starting point for drug discovery programs.
A Comparative Look: Physicochemical and Biological Implications
To objectively assess the merits of the this compound scaffold, a comparison with other commonly employed benzimidazole substitution patterns and alternative heterocyclic systems is essential.
Physicochemical Properties: A Calculated Advantage
The electronic properties endowed by the bromine and fluorine substituents significantly impact the physicochemical characteristics of the scaffold.
| Scaffold | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa (most acidic) |
| This compound | 215.02 | 2.5-3.0 | ~11.5 |
| 5,6-Dichloro-1H-benzo[d]imidazole | 187.02 | 2.6-3.1 | ~11.8 |
| 5,6-Dimethyl-1H-benzo[d]imidazole | 146.19 | 2.2-2.7 | ~12.5 |
| 1H-Indazole | 118.14 | 1.8-2.3 | ~13.8 |
| Imidazo[1,2-a]pyridine | 118.14 | 1.5-2.0 | ~6.8 |
Note: Predicted values are estimations from various computational models and can vary. The data presented serves for comparative illustration.
The bromo-fluoro substitution provides a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The electron-withdrawing nature of the halogens also lowers the pKa compared to the dimethyl analog, which can influence the ionization state of the molecule at physiological pH and its interaction with target proteins.
Biological Performance: A Focus on Kinase Inhibition
The benzimidazole scaffold is a cornerstone in the development of kinase inhibitors.[4] The strategic placement of substituents on this core can dictate potency and selectivity.
Comparative Analysis Workflow
Caption: Workflow for comparative analysis of different scaffolds.
In a comparative study of benzimidazole and imidazopyridine derivatives for anti-inflammatory activity, the imidazopyridine series demonstrated better inhibition of inflammatory cytokines.[5] Conversely, scaffold hopping from indoles to indazoles and benzimidazoles in the context of MCL-1/BCL-2 inhibitors showed that the benzimidazole scaffold had compromised binding affinity in that specific target.[6] This highlights that the superiority of a scaffold is highly dependent on the specific biological target.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and comparative studies, we provide detailed, exemplary protocols for the synthesis of a derivative of this compound and its subsequent evaluation in a kinase inhibition assay.
Synthesis of 2-Aryl-5-Bromo-6-fluoro-1H-benzo[d]imidazole via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the C-C bond formation, enabling the introduction of diverse aryl or heteroaryl moieties at the 2-position of the benzimidazole core.[7][8]
Suzuki-Miyaura Coupling Workflow
Caption: Synthetic workflow for 2-Aryl-5-bromo-6-fluoro-1H-benzo[d]imidazole.
Step-by-Step Protocol:
-
Synthesis of this compound (Precursor):
-
A common route involves the condensation of 4-bromo-5-fluoro-1,2-phenylenediamine with formic acid.
-
In a round-bottom flask, dissolve 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in formic acid (10-15 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
-
Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[9]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[8]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).[8]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[10]
Materials:
-
Recombinant human kinase (e.g., EGFR, FLT3)
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[10]
-
Add 2 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of bromo and fluoro substituents offers a unique combination of physicochemical properties that can be exploited to fine-tune potency, selectivity, and pharmacokinetic parameters. While direct comparative data is still emerging, the existing body of literature on halogenated benzimidazoles strongly supports the potential of this scaffold.
Future work should focus on the systematic synthesis and screening of libraries based on the this compound core against diverse panels of biological targets. Head-to-head comparisons with other "privileged" scaffolds under identical experimental conditions will be crucial to definitively delineate the therapeutic niches where this scaffold offers a distinct advantage. The detailed protocols provided herein offer a framework for such investigations, paving the way for the discovery of next-generation targeted therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In-Vitro Efficacy of 5-Bromo-6-fluoro-1H-benzo[d]imidazole Derivatives
This guide offers a comprehensive analysis of the in-vitro efficacy of 5-Bromo-6-fluoro-1H-benzo[d]imidazole derivatives, providing a comparative perspective against other halogenated benzimidazoles for researchers, scientists, and drug development professionals. By synthesizing data from various studies, this document aims to elucidate the therapeutic potential of this specific class of compounds and offer insights into their structure-activity relationships.
Introduction: The Benzimidazole Scaffold and the Influence of Halogenation
The benzimidazole core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological profile.
Halogenation, the introduction of halogen atoms such as fluorine and bromine, is a common strategy in drug design to enhance the therapeutic efficacy of lead compounds. The incorporation of fluorine can improve metabolic stability, binding affinity, and cell permeability, while bromine can also contribute to enhanced biological activity. This guide focuses on derivatives containing both bromine and fluorine, a combination that holds promise for developing potent therapeutic agents.
Comparative In-Vitro Efficacy: A Synthesis of Available Data
Direct comparative studies on this compound derivatives are limited in the public domain. However, by examining the in-vitro activities of various mono- and di-halogenated benzimidazoles, we can infer the potential efficacy of this specific substitution pattern.
Anticancer Activity
Halogenated benzimidazole derivatives have shown significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA synthesis and cell division.
Table 1: Comparative Anticancer Activity of Halogenated Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | Human Fibroblasts (FS-4) | 12 | [3] |
| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | Human Fibroblasts (FS-4) | 38 | [3] |
| 2-(4-hydroxyphenyl)-3-phenylindole | - | 107 | [4] |
| (Z)-2-(5-((1-(4-Bromo-2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | HeLa, A549, Raji, PC-3, MDA-MB-201, HL-60 | Potent (Specific IC50 values not provided) | [5] |
| Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivative (10f) | HCT116 | 7.4 | [6] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The benzimidazole scaffold is also a promising platform for the development of novel antimicrobial agents. Halogenation can enhance the antimicrobial potency of these derivatives.
Table 2: Comparative Antimicrobial Activity of Halogenated Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole (14) | B. subtilis | 7.81 | [7] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | E. coli | 31.25 | [7] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | P. aeruginosa | 31.25 | [7] |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (18) | B. subtilis | 7.81 | [7] |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole | C. albicans | More active than fluconazole | [8] |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | C. albicans | More active than fluconazole | [8] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several SAR trends can be highlighted:
-
Position and Nature of Halogen: The position and type of halogen substituent significantly influence biological activity. For instance, a meta-fluoro substitution on the phenyl ring of 2-phenylbenzimidazoles has been shown to be crucial for antibacterial activity against B. subtilis.[7]
-
Multiple Halogenation: The presence of multiple halogens can lead to enhanced potency. A comparative study on halogenated benzimidazole ribosides showed that a monobromodichloro derivative was more potent in inhibiting cell proliferation than dibromo or dichloro derivatives.[3]
-
Other Substituents: The overall activity is also dependent on other functional groups attached to the benzimidazole core. For example, the introduction of a methyl group at the 5-position of some fluorinated benzimidazoles enhanced their antifungal activity.[7]
These observations suggest that the 5-Bromo-6-fluoro substitution pattern could potentially lead to compounds with potent and selective biological activities, warranting further investigation.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in-vitro assays are provided below. These are standard methodologies that can be adapted for the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells, which reflects their viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control) in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is then added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[2][10][11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and then create serial two-fold dilutions in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Mechanisms and Workflows
Diagrams can aid in understanding the synthesis and potential mechanisms of action of these compounds.
Caption: A generalized synthesis workflow for this compound derivatives.
Caption: A putative mechanism of anticancer action for halogenated benzimidazole derivatives.
Conclusion and Future Directions
While direct and extensive in-vitro efficacy data for this compound derivatives remains to be fully elucidated in publicly accessible literature, the analysis of related halogenated benzimidazoles provides a strong rationale for their investigation as potential therapeutic agents. The synthesized data suggests that this particular substitution pattern could yield compounds with significant anticancer and antimicrobial properties.
Future research should focus on the systematic synthesis and in-vitro evaluation of a library of this compound derivatives. Comprehensive screening against a diverse panel of cancer cell lines and microbial strains is warranted. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and cell cycle analysis, will be crucial to unravel their mode of action and identify the most promising candidates for further preclinical development. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. woah.org [woah.org]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apec.org [apec.org]
- 6. grownextgen.org [grownextgen.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to Profiling the Kinase Inhibitory Landscape of 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Introduction: The Rationale for Investigating Novel Benzimidazole Scaffolds
In the landscape of modern oncology and immunology, protein kinases remain a pivotal class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to this effort is the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties. The benzimidazole core is recognized as a "privileged pharmacophore" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates due to its ability to engage in key interactions within the ATP-binding pocket of kinases.[1]
The subject of this guide, 5-Bromo-6-fluoro-1H-benzo[d]imidazole, represents a strategic evolution of this scaffold. The incorporation of halogen atoms, such as bromine and fluorine, into kinase inhibitors has been shown to significantly influence their binding affinity, potency, and selectivity.[2] Halogenation can modulate electronic properties and provide additional contact points within the target's active site, potentially leading to enhanced therapeutic efficacy.[2] While direct, comprehensive kinase profiling data for this compound is not yet publicly available, its structural alerts warrant a thorough investigation.
This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a comparative study to elucidate the kinase inhibitory profile of a novel compound like this compound. We will use a panel of well-characterized, clinically relevant multi-kinase inhibitors—Dasatinib, Sunitinib, and Sorafenib—as benchmarks for a hypothetical comparison. This document will detail the necessary experimental workflows, from initial biochemical screening to cell-based validation, and provide a template for data interpretation and presentation.
The Comparative Landscape: Selecting Benchmark Multi-Kinase Inhibitors
To contextualize the potential activity of a novel compound, it is crucial to compare it against established inhibitors with well-defined kinase profiles. For this hypothetical study, we have selected three multi-kinase inhibitors known for their broad spectrum of activity and clinical relevance:
-
Dasatinib: A potent inhibitor of the Bcr-Abl tyrosine kinase and Src family kinases.[3][4] It is known to bind to both the active and inactive conformations of the Abl kinase domain, contributing to its high potency.[3]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and RET.[5][6][7] Its anti-angiogenic and anti-proliferative effects are well-documented.[5]
-
Sorafenib: An inhibitor of Raf serine/threonine kinases (Raf-1, wild-type B-Raf, and oncogenic B-Raf V600E) and various RTKs, including VEGFRs and PDGFR-β.[4][8][9][10]
These inhibitors provide a robust basis for comparison, covering a range of kinase families implicated in cancer cell proliferation, survival, and angiogenesis.
Experimental Workflow for Kinase Inhibitor Profiling
A rigorous evaluation of a novel kinase inhibitor requires a multi-tiered approach, progressing from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-fluoro-1H-benzo[d]imidazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile substitutions that can modulate its physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific, halogenated benzimidazole scaffold: 5-Bromo-6-fluoro-1H-benzo[d]imidazole . By examining the impact of various substituents at key positions, we aim to provide actionable insights for the rational design of novel drug candidates.
The presence of both bromine and fluorine atoms on the benzene ring of the benzimidazole core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These halogens can engage in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. This guide will delve into the known biological activities of analogs derived from this scaffold, compare their performance based on available experimental data, and provide detailed methodologies for their synthesis and evaluation.
The Architectural Landscape of this compound: Key Positions for Substitution
The this compound scaffold offers several key positions for chemical modification to explore the SAR and optimize biological activity. The primary points of diversification are the N-1 and C-2 positions of the imidazole ring.
Figure 1: Key positions for substitution on the this compound scaffold.
Comparative Biological Activity: Insights from Analog Studies
While a comprehensive SAR study on a complete matrix of substitutions for the this compound scaffold is not extensively documented in a single source, we can synthesize valuable insights from various studies on related halogenated benzimidazoles. The primary therapeutic areas where these analogs have shown promise are in oncology and virology.
Anticancer Activity: Targeting Kinases and Other Proliferation Pathways
Benzimidazole derivatives are well-known as kinase inhibitors, and the introduction of halogens can enhance their potency and selectivity.
Table 1: Comparative Anticancer Activity of Substituted Benzimidazole Analogs
| Compound ID | Core Scaffold | R1 (N-1 Position) | R2 (C-2 Position) | Target/Assay | Key Findings & IC50/EC50 Values |
| Analog A | 5,6-dichloro-1H-benzo[d]imidazole | H | Trifluoromethyl | Androgen Receptor Antagonist | Potent in vivo activity (ID50 = 0.15 mg/day in rat prostate). The trifluoromethyl group at C-2 significantly enhances antagonist activity.[1] |
| Analog B | 1H-benzo[d]imidazole | H | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | Multi-kinase inhibitor (cytotoxicity) | Potent cytotoxic activity against various cancer cell lines (IC50: 7.82 - 10.21 µM). Bromo-substitution at the 3-position of the benzylidene ring was favorable for activity.[2] |
| Analog C | 1H-benzo[d]imidazole | H | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | Multi-kinase inhibitor (cytotoxicity) | Potent cytotoxic activity (IC50 values comparable to the bromo-substituted analog), suggesting that halogen substitution at the 3-position is beneficial.[2] |
| Analog D | 5(6)-nitro-1H-benzimidazole | H | 2-(4-chloro-3-nitrophenyl) | Anticancer (A549 cell line) | Highly potent with an IC50 of 28 nM. This highlights the potential of combined halogen and nitro substitutions.[3] |
| Analog E | 5-fluoro-1H-benzimidazole-4-carboxamide | Various amides | H | PARP-1 inhibitor | Compound 10f showed strong PARP-1 inhibition (IC50 = 43.7 nM), indicating the importance of the carboxamide group at the 4-position.[4] |
Key SAR Insights for Anticancer Activity:
-
C-2 Position: Substitution at the C-2 position is critical for activity. Electron-withdrawing groups, such as the trifluoromethyl group, have been shown to significantly enhance potency, particularly in the context of androgen receptor antagonism.[1] Aromatic and heteroaromatic substitutions at this position are common in kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket.
-
N-1 Position: While the provided data primarily focuses on N-H analogs, N-1 substitution is a common strategy to improve pharmacokinetic properties such as solubility and metabolic stability. Alkyl or substituted benzyl groups are frequently introduced at this position.
-
Benzene Ring Substituents: The existing 5-bromo and 6-fluoro substitutions on the core scaffold are expected to contribute favorably to binding affinity through halogen bonding and by modulating the pKa of the benzimidazole nitrogen, which can be crucial for interactions with target proteins.
Antiviral Activity: A Promising Avenue
Benzimidazole derivatives have also been explored for their antiviral properties, with some analogs showing broad-spectrum activity.
Table 2: Comparative Antiviral Activity of Substituted Benzimidazole Analogs
| Compound ID | Core Scaffold | R1 (N-1 Position) | R2 (C-2 Position) | Virus | Key Findings & EC50 Values |
| Analog F | 1H-benzo[d]imidazole | 2-Cl-benzyl | Heteroaromatic ring | Zika Virus (ZIKV) | A compound with a CF3 group at C-5 and a 2-Cl-benzyl group at N-1 showed potent anti-ZIKV activity (EC50 = 6.1 ± 1.2 µM).[5] |
| Analog G | 1H-benzo[d]imidazole-5-carboxamide | H | Various | Yellow Fever Virus (YFV) | Conversion of a carboxylic acid at the 5-position to an amide enhanced anti-YFV activity.[5] |
| Analog H | Benzo[d]imidazole-based heterocycles | 1-Methyl | Various thiazolyl derivatives | HIV-1, HCV, H1N1 | Showed promising broad-spectrum antiviral activity.[1] |
Key SAR Insights for Antiviral Activity:
-
N-1 Position: Substitution at the N-1 position with substituted benzyl groups appears to be a key determinant of antiviral potency, particularly against ZIKV.[5]
-
C-2 Position: The introduction of heteroaromatic rings at the C-2 position is a common feature in antiviral benzimidazoles.[5]
-
C-5 Position: The presence of an electron-withdrawing group like trifluoromethyl at the C-5 position has been shown to be beneficial for anti-ZIKV activity.[5] This suggests that the 5-bromo substituent in our core scaffold may also contribute positively to antiviral potential.
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of this compound analogs typically follows established procedures for benzimidazole synthesis, with subsequent modifications at the N-1 and C-2 positions.
General Synthesis of the this compound Core
The core scaffold can be synthesized via the condensation of 4-bromo-5-fluoro-1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid. A common method involves the use of sodium metabisulfite as an oxidizing agent in ethanol.[6][7]
Figure 2: General synthetic scheme for 2-substituted 5-Bromo-6-fluoro-1H-benzo[d]imidazoles.
N-1 Alkylation/Arylation
Substitution at the N-1 position can be achieved by reacting the this compound core with an appropriate alkyl or aryl halide in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.
C-2 Functionalization
For analogs where a substituent is introduced at the C-2 position, the choice of the starting aldehyde or carboxylic acid in the initial condensation step is crucial. Alternatively, a 2-halo-benzimidazole intermediate can be prepared and subsequently functionalized via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
In Vitro Biological Evaluation: A Step-by-Step Workflow
A typical workflow for evaluating the anticancer potential of newly synthesized analogs involves a tiered approach.
Figure 3: Workflow for in vitro anticancer evaluation.
Detailed Protocol: Kinase Inhibition Assay (Example: EGFR)
-
Materials: Recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, synthesized compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compounds, EGFR enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
The evaluation of antiviral activity typically involves cell-based assays where the ability of the compounds to inhibit viral replication is measured.
Detailed Protocol: Anti-Zika Virus (ZIKV) Assay
-
Cell Culture: Plate a suitable host cell line (e.g., Vero or Huh-7 cells) in 96-well plates and incubate overnight.
-
Infection: Infect the cells with ZIKV at a specific multiplicity of infection (MOI).
-
Treatment: Add serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using methods such as:
-
Plaque Reduction Assay: To determine the reduction in viral plaques.
-
RT-qPCR: To quantify viral RNA levels.
-
Immunofluorescence Assay: To detect viral protein expression.
-
-
Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The existing literature on related halogenated benzimidazoles provides a solid foundation for guiding future SAR studies.
Key takeaways for researchers:
-
C-2 Position is Prime Real Estate: This position is crucial for modulating potency and selectivity. A diverse range of aromatic, heteroaromatic, and electron-withdrawing substituents should be explored.
-
N-1 Substitution for Druggability: While often not directly involved in binding to the primary target, modifications at the N-1 position are essential for optimizing pharmacokinetic properties.
-
Leverage the Halogens: The bromo and fluoro substituents on the benzene ring are not mere decorations. Their roles in halogen bonding and in influencing the electronic nature of the scaffold should be considered in computational and medicinal chemistry efforts.
Future research should focus on a systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a focused library of analogs with systematic variations at the N-1 and C-2 positions against relevant biological targets will be instrumental in unlocking the full therapeutic potential of this promising scaffold.
References
- 1. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole against other methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoro-1H-benzo[d]imidazole is a halogenated benzimidazole derivative of significant interest in medicinal chemistry.[1] The benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and the specific incorporation of bromine and fluorine atoms can critically modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3] Consequently, the efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs.
This guide provides a comprehensive benchmark of viable synthetic strategies for this compound. We will delve into two primary, logically-derived synthetic routes, offering a detailed, step-by-step analysis of their underlying chemistry, experimental protocols, and a comparative assessment of their respective strengths and weaknesses.
Retrosynthetic Analysis: Devising the Strategic Approach
A logical retrosynthetic analysis of the target molecule points to a critical precursor: 4-bromo-5-fluoro-1,2-phenylenediamine. The most established and reliable method for forming the benzimidazole ring is the condensation of an o-phenylenediamine with a one-carbon synthon.[3][4][5] Therefore, our benchmarking will focus on the synthesis of this key diamine intermediate followed by a comparative analysis of cyclization methods.
Route 1: Stepwise Bromination and Reduction Followed by Cyclization
This classical and robust approach involves the initial bromination of a commercially available starting material, followed by the reduction of a nitro group to form the crucial diamine intermediate, and subsequent cyclization to yield the final product.
Workflow for Route 1
Detailed Experimental Protocols
Part A: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
Reaction Setup: To a flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitroaniline (1 equivalent) and glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-bromo-5-fluoro-2-nitroaniline.[6]
Causality: The use of acetic acid as a solvent provides a polar protic medium that facilitates the electrophilic aromatic substitution. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.
Part B: Synthesis of 4-Bromo-5-fluoro-1,2-phenylenediamine
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in a mixture of ethanol and tetrahydrofuran.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.7 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture at reflux for 14 hours.[6] Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Filter the slurry through celite, wash the filter cake with ethyl acetate, and separate the organic layer. Wash the organic layer with water and brine, dry over magnesium sulfate, filter, and concentrate in vacuo to yield 4-bromo-5-fluoro-1,2-phenylenediamine.[6]
Causality: Stannous chloride is a classical and highly effective reagent for the reduction of aromatic nitro groups to amines. The large excess is used to ensure complete conversion. The basic workup is crucial to remove the resulting tin salts, which can otherwise complicate purification.
Part C: Synthesis of this compound
Method 1A: Using Formic Acid
-
Reaction Setup: Place 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in a round-bottom flask.
-
Reagent Addition: Add an excess of 90% formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms. Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Method 1B: Using Trimethyl Orthoformate
-
Reaction Setup: To a solution of 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) in N,N-dimethylformamide (DMF), add trimethyl orthoformate.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.[7]
-
Work-up and Isolation: Dilute the reaction mixture with deionized water and adjust the pH to 7 with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to give the final product.[7]
Causality: Both formic acid and trimethyl orthoformate serve as sources for the C2 carbon of the imidazole ring. Formic acid requires heating and acts as both reagent and solvent. The reaction with trimethyl orthoformate, catalyzed by acid, proceeds through an intermediate formamidine and can often be performed under milder conditions.[7]
Route 2: One-Pot Synthesis from o-Phenylenediamine
In an effort to improve efficiency and reduce the number of synthetic steps, a one-pot approach starting from an o-phenylenediamine can be considered. This route involves the protection of the amino groups, followed by bromination and subsequent deprotection/cyclization in a single pot or with minimal purification of intermediates. While no direct literature for a one-pot synthesis of the target molecule was found, a plausible route can be adapted from known procedures for similar compounds.[8][9]
Conceptual Workflow for a One-Pot Approach
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
-
Acylation: Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid. Add acetic anhydride (2.2 equivalents) dropwise under cooling. Heat the mixture to 50°C for 1-2 hours to form the diacetylated intermediate.[8][9]
-
Bromination: Cool the reaction mixture to room temperature. Add sodium bromide (1 equivalent) followed by the slow, dropwise addition of 30% hydrogen peroxide (1.1 equivalents). Stir at room temperature and then heat to 50-60°C for 2-3 hours.[8][9] This generates bromine in situ.
-
Hydrolysis and Cyclization: Pour the reaction mixture into ice water to precipitate the brominated diacetylated intermediate. Collect the solid and dissolve it in methanol. Add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the acetyl groups. After hydrolysis, carefully acidify the mixture with an acid like HCl to promote cyclization to the benzimidazole.
Causality: The initial acylation protects the amino groups and deactivates the ring slightly, allowing for more controlled mono-bromination. Using sodium bromide and hydrogen peroxide is a greener and safer alternative to elemental bromine for in situ generation.[8] The final hydrolysis and cyclization step would likely require careful pH control and optimization.
Performance Benchmark: Route 1 vs. Route 2
| Parameter | Route 1 (Stepwise) | Route 2 (Conceptual One-Pot) | Justification |
| Reliability & Reproducibility | High | Moderate to Low | Route 1 is based on well-established, high-yielding standard reactions.[6][7] The one-pot route is hypothetical and would require significant optimization to control side reactions. |
| Yield | Moderate to High (Overall) | Potentially Lower | While one-pot syntheses can be efficient, yields are often compromised due to competing side reactions and purification challenges. Each step in Route 1 is individually high-yielding. |
| Scalability | High | Moderate | The stepwise nature of Route 1 allows for easier process control and purification at each stage, which is crucial for large-scale synthesis. One-pot reactions can be more difficult to scale due to exothermic events and purification issues. |
| Atom Economy / Green Chemistry | Moderate | Potentially Higher | Route 2 could have a better atom economy by reducing intermediate isolation steps. The use of NaBr/H₂O₂ is also greener than NBS.[8] However, Route 1 uses stannous chloride, which is a drawback. |
| Purity of Final Product | High | Moderate | Isolation and purification of intermediates in Route 1 generally lead to a purer final product. One-pot syntheses can result in complex mixtures requiring extensive purification. |
| Time & Labor | Higher | Lower | Route 2, if optimized, would significantly reduce overall reaction time and labor by eliminating multiple work-up and isolation steps. |
Conclusion and Recommendation
For research and early-stage drug development where reliability, reproducibility, and purity are paramount, Route 1 is the recommended synthetic strategy . Its stepwise nature, built upon well-documented and high-yielding reactions, ensures a consistent supply of high-quality this compound. The protocols for each step are robust and amenable to straightforward troubleshooting and optimization.
While a one-pot synthesis (Route 2) is an attractive concept from an efficiency and green chemistry perspective, its application for this specific target molecule is currently conceptual and would necessitate considerable process development to become a viable alternative. For large-scale industrial production, the development of such a one-pot process could be a worthwhile endeavor to reduce costs and waste, but for laboratory-scale synthesis, the stepwise approach offers a more certain path to the desired product.
References
- 1. This compound [myskinrecipes.com]
- 2. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of inhibitors based on the 5-Bromo-6-fluoro-1H-benzo[d]imidazole scaffold. While specific kinome-wide data for this exact substitution pattern is not extensively available in the public domain, this guide will leverage data from structurally related halogenated benzimidazoles to provide a predictive and illustrative comparison against established multi-kinase inhibitors. We will delve into the experimental methodologies for assessing selectivity and discuss the structural rationale behind observed cross-reactivity patterns.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. The development of kinase inhibitors has revolutionized cancer treatment; however, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant hurdle in achieving absolute selectivity.
Off-target effects can lead to unforeseen toxicities and adverse drug reactions. Conversely, a controlled degree of polypharmacology , where an inhibitor intentionally targets a specific set of kinases, can offer therapeutic advantages, such as overcoming drug resistance or targeting multiple oncogenic pathways simultaneously. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical step in preclinical development, guiding lead optimization and predicting potential clinical outcomes.[1][2]
The this compound Scaffold: A Promising Avenue for Kinase Inhibitors
The benzimidazole core is a versatile scaffold for developing kinase inhibitors.[2][3] The addition of halogen atoms, such as bromine and fluorine, to the benzimidazole ring can significantly influence the inhibitor's potency and selectivity.[4] These electronegative atoms can form specific halogen bonds and other non-covalent interactions within the kinase ATP-binding pocket, potentially enhancing binding affinity and modulating the inhibitor's orientation to favor interaction with specific residues.[4] The 5-bromo and 6-fluoro substitution pattern, in particular, is of interest for its potential to fine-tune the electronic and steric properties of the inhibitor, aiming for a desirable balance of potency and selectivity against key oncogenic kinases such as those in the RAF, VEGFR, and MET families.
Comparative Cross-Reactivity Analysis: Halogenated Benzimidazoles vs. Established Inhibitors
Due to the limited public data on the specific this compound scaffold, this section presents a comparative analysis using data from structurally related halogenated benzimidazole derivatives and well-characterized multi-kinase inhibitors. This approach allows for an informed discussion on the potential selectivity profile of our scaffold of interest.
Table 1: Illustrative Kinase Inhibition Profile of a Representative Halogenated Benzimidazole Inhibitor (Compound A) Compared to Sorafenib and Vemurafenib.
| Kinase Target | Representative Halogenated Benzimidazole (Compound A) IC50 (nM) | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) |
| Primary Targets | |||
| B-RAF (V600E) | 5 | 22 | 31 |
| c-RAF | 15 | 6 | 47 |
| VEGFR2 | 20 | 90 | >10,000 |
| Key Off-Targets | |||
| PDGFRβ | 50 | 57 | >10,000 |
| c-KIT | 80 | 68 | >10,000 |
| FLT3 | 150 | 58 | >10,000 |
| SRC | >1,000 | 120 | 14 |
| LCK | >1,000 | 300 | 26 |
Disclaimer: The data for "Compound A" is a composite representation based on published data for various bromo- and fluoro-substituted benzimidazole kinase inhibitors and is for illustrative purposes only. Actual values for a specific this compound derivative would need to be determined experimentally.
Interpretation of the Comparative Data:
As illustrated in Table 1, a hypothetical halogenated benzimidazole inhibitor could exhibit potent activity against the RAF kinase family, similar to the established inhibitors Sorafenib and Vemurafenib. Notably, the benzimidazole scaffold can be tailored to also inhibit receptor tyrosine kinases like VEGFR2 and PDGFRβ, a characteristic shared with the multi-kinase inhibitor Sorafenib.[5][6] This dual activity can be advantageous in cancers where both angiogenesis and intracellular signaling pathways are dysregulated.
In contrast, Vemurafenib is highly selective for the RAF family, with minimal activity against VEGFR and other tyrosine kinases. However, Vemurafenib is known to have off-target effects on other kinases like SRC and LCK, which can contribute to its side-effect profile.[7] The selectivity of the this compound scaffold would be highly dependent on the other substituents on the molecule, which can be optimized to either enhance its multi-targeting properties or improve its selectivity for a specific kinase.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of a novel inhibitor, a tiered approach employing both in vitro biochemical assays and cell-based target engagement studies is essential.
In Vitro Kinase Profiling Assay (Luminescence-Based)
This biochemical assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of a large panel of purified kinases.
Principle: The assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Enzyme and Substrate Addition: Add the specific recombinant kinase and its corresponding substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP levels.
-
Signal Measurement: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each kinase.
Causality Behind Experimental Choices: The use of a broad kinase panel is crucial for an unbiased assessment of selectivity. The luminescent readout provides a sensitive and high-throughput method for quantifying kinase activity.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability to confirm target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the this compound-based inhibitor or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Causality Behind Experimental Choices: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement compared to in vitro assays with purified proteins. The thermal denaturation curve provides a direct biophysical readout of the inhibitor-target interaction.
Visualizing the Landscape: Pathways and Workflows
To better understand the context of these cross-reactivity studies, the following diagrams illustrate a key signaling pathway and the experimental workflow for kinase profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Physicochemical Analysis of Bromo- vs. Chloro-Substituted Benzimidazoles
Introduction: The Strategic Role of Halogen Substitution in a Privileged Scaffold
The benzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole.[1][2] Its versatility stems from a bicyclic structure that presents multiple vectors for chemical modification, allowing for the fine-tuning of properties to achieve desired biological outcomes. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The introduction of a halogen atom—specifically bromine or chlorine—onto the benzimidazole framework is a strategic decision that profoundly alters the molecule's physicochemical landscape.
This guide provides a comparative analysis of the key physicochemical properties of bromo- versus chloro-substituted benzimidazoles. We will dissect the nuanced differences in acidity, lipophilicity, solubility, and melting point, grounding our discussion in the fundamental principles of electronic and steric effects. This analysis is not merely academic; it directly informs critical decisions in drug design, from optimizing synthetic routes to predicting pharmacokinetic and pharmacodynamic behavior. By understanding the causality behind these halogen-induced shifts, researchers can more rationally design next-generation benzimidazole-based therapeutics.
Core Physicochemical Properties: A Head-to-Head Comparison
The choice between a bromine and a chlorine substituent is a classic trade-off. While seemingly minor, this single-atom substitution can cascade into significant changes in a compound's behavior. The following sections explore these differences, supported by the underlying chemical principles.
Electronic Effects: The Inductive Pull and Resonance Push
The behavior of halogen-substituted aromatics is governed by a delicate interplay between two opposing electronic forces:
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the benzimidazole ring through the sigma bond. This effect is strongest for chlorine, the more electronegative of the two.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect is generally weak for halogens and is outweighed by the strong inductive effect.
This net electron-withdrawing character is fundamental to understanding the properties discussed below.
Caption: Dominant electronic effects of halogen substitution on the benzimidazole ring.
Acidity (pKa)
The pKa of the N-H proton on the imidazole ring is a critical parameter, dictating the molecule's ionization state at physiological pH (≈7.4). This, in turn, influences solubility, membrane permeability, and the ability to form ionic interactions with a biological target.
-
Causality: The net electron-withdrawing nature of halogens stabilizes the conjugate base (the benzimidazolide anion) formed upon deprotonation. This stabilization makes the N-H proton more acidic, resulting in a lower pKa value compared to the unsubstituted parent compound. Because chlorine has a stronger inductive effect than bromine, chloro-substituted benzimidazoles are generally slightly more acidic (have a lower pKa) than their bromo-substituted counterparts, though this effect can be subtle.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Causality: Both bromine and chlorine are significantly more lipophilic than hydrogen. Their introduction invariably increases the molecule's logP. Bromine, being larger and more polarizable than chlorine, typically imparts a greater increase in lipophilicity. This is a key differentiator: switching from a chloro- to a bromo-substituent is a reliable strategy to substantially increase a compound's lipophilicity.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulating intravenous dosage forms.[4] It is often inversely correlated with lipophilicity and melting point.
-
Causality: The increase in lipophilicity and molecular weight upon halogenation generally leads to a decrease in aqueous solubility.[5] Given that bromo-substituents cause a more significant increase in logP, bromo-substituted benzimidazoles are typically less soluble in aqueous media than their chloro-analogs.[6][7] Stronger crystal lattice forces, as suggested by a higher melting point, can further decrease solubility.
Melting Point
The melting point of a crystalline solid reflects the strength of its crystal lattice energy. It is influenced by factors such as molecular weight, symmetry, and the nature of intermolecular interactions, including hydrogen bonding and potential halogen bonding.
-
Causality: Bromo-substituted compounds have a higher molecular weight than their chloro-counterparts. This, combined with stronger van der Waals forces due to bromine's greater polarizability, often results in a higher melting point . This trend holds true for many simple substituted benzimidazoles. For instance, 2-(chloromethyl)benzimidazole has a reported melting point range of 146-148 °C, while data for bromo-analogs would be expected to be higher under similar substitution patterns.[7][8]
Summary of Physicochemical Trends
The table below summarizes the general trends when comparing a bromo-substituted benzimidazole to its direct chloro-substituted analog (i.e., same position of substitution).
| Physicochemical Property | Chloro-Substituted | Bromo-Substituted | Rationale for Difference |
| Acidity (pKa) | Lower (More Acidic) | Slightly Higher | Stronger inductive (-I) effect of Chlorine. |
| Lipophilicity (logP) | Increased | More Increased | Bromine is larger and more polarizable. |
| Aqueous Solubility | Decreased | More Decreased | Higher lipophilicity and often higher lattice energy. |
| Melting Point | Higher (than parent) | Generally Higher | Greater molecular weight and stronger van der Waals forces. |
| Reactivity (Cross-Coupling) | Less Reactive | More Reactive | The C-Br bond is weaker and more easily undergoes oxidative addition.[1][9] |
| Halogen Bonding Potential | Moderate Donor | Stronger Donor | The σ-hole on bromine is typically larger and more positive.[10] |
Self-Validating Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended. These methods are industry standards for the characterization of new chemical entities.
Protocol 1: Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa from the resulting titration curve.[11][12]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Accurately weigh and dissolve the benzimidazole derivative in a suitable solvent system (e.g., water, methanol/water, DMSO/water) to a final concentration of approximately 1-10 mM.
-
Inert Atmosphere: Purge the sample solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[11]
-
Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode. Add standardized titrant (0.1 M HCl for bases, 0.1 M NaOH for acids) in small, precise increments.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the maximum of the first derivative of the titration curve.[13]
-
Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[11]
Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method
This is the "gold standard" method for logP determination, based on the direct measurement of a compound's partitioning between n-octanol and water.[14][15]
Caption: Workflow for logP determination using the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then separating the phases. This prevents volume changes during the experiment.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the benzimidazole derivative in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution. Vigorously agitate the mixture in a sealed vial at a constant temperature for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the two phases.[14]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV, by comparing against a standard calibration curve.
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Replication: Repeat the experiment at least three times to ensure accuracy.
Protocol 3: Determination of Melting Point by Capillary Method
This technique provides the melting range of a compound, which is an important indicator of purity.[16]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[17][18]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[17]
-
Measurement: Place the capillary tube into the heating block of a melting point apparatus.[16]
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.
-
Precise Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[16]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. A pure compound typically has a sharp melting range of 0.5-2 °C.[19]
Implications for Drug Development: A Strategic Choice
The decision to use a bromo- or chloro-substituent is a strategic one with far-reaching consequences:
-
Synthetic Accessibility: The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse reactions in medicinal chemistry.[1][9] This means that bromo-substituted benzimidazoles often react under milder conditions, potentially leading to higher yields and better functional group tolerance. However, chloro-aromatics are frequently less expensive and more widely available starting materials.
-
Pharmacokinetics: The higher lipophilicity of bromo-derivatives can enhance membrane permeability and absorption but may also lead to increased metabolic liability (e.g., P450 oxidation) and potential for non-specific binding and toxicity. The more modest increase in lipophilicity from a chloro-substituent may offer a better balance for achieving oral bioavailability.
-
Pharmacodynamics: The ability of halogens to participate in halogen bonding is an increasingly recognized factor in ligand-receptor interactions.[10] Bromine, with its larger, more polarizable electron cloud, is a more potent halogen bond donor than chlorine. This stronger interaction can be exploited to enhance binding affinity and selectivity for a specific protein target. The larger steric bulk of bromine versus chlorine can also be used to probe binding pockets and influence selectivity.
Conclusion
The substitution of a hydrogen atom on a benzimidazole scaffold with either chlorine or bromine is a fundamental yet powerful modification that significantly impacts the molecule's physicochemical profile. Bromo-substitution provides a more pronounced increase in lipophilicity and melting point, enhances reactivity in cross-coupling synthesis, and offers a stronger halogen bonding capability. In contrast, chloro-substitution represents a more conservative modification, offering a smaller perturbation of properties while still imparting the beneficial electronic effects of a halogen.
There is no universally "better" choice. The optimal selection is context-dependent, guided by the specific goals of the drug discovery program—be it enhancing permeability, improving synthetic tractability, or exploiting a specific interaction within a target's binding site. A thorough understanding of the comparative properties detailed in this guide empowers researchers to make more informed, rational decisions in the design and optimization of novel benzimidazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloromethylbenzimidazole | 4857-04-9 [chemicalbook.com]
- 8. 2-(chloromethyl)benzimidazole [stenutz.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of partition coefficients (log P) [bio-protocol.org]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. westlab.com [westlab.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. studylib.net [studylib.net]
- 19. SSERC | Melting point determination [sserc.org.uk]
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Comprehensive Safety and Handling Guide: 5-Bromo-6-fluoro-1H-benzo[d]imidazole
This guide provides essential operational protocols for the safe handling, use, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Assessment and Profile
This compound is a halogenated benzimidazole derivative. While specific toxicological data for this compound is limited, its structural class and available safety information necessitate careful handling.
-
GHS Classification: The primary known hazard is acute oral toxicity.
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed.
-
Analog Data: Related benzimidazole compounds may cause skin, eye, and respiratory irritation.[1] Occupational exposure to some benzimidazoles can occur through inhalation and skin contact.[2][3][4]
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Solid |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE is contingent on the specific laboratory operation being performed.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical safety goggles | Two pairs of chemical-resistant gloves (Nitrile) | Disposable, back-closing impermeable gown | N95 respirator or higher[5] |
| Solution Preparation & Handling | Goggles and face shield | Two pairs of chemical-resistant gloves (Nitrile) | Disposable, back-closing impermeable gown | Required if not in a certified chemical fume hood |
| Spill Cleanup | Goggles and face shield | Two pairs of heavy-duty chemical-resistant gloves | Chemically impervious suit or apron over gown | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Two pairs of chemical-resistant gloves (Nitrile) | Lab coat or impermeable gown | Not required if handling sealed containers |
Causality Behind PPE Choices:
-
Eye Protection : Due to the irritant potential of similar compounds, chemical safety goggles are the minimum requirement. A face shield provides an essential secondary barrier against splashes during liquid transfers or spill cleanup.[6][7]
-
Hand Protection : Double-gloving with nitrile gloves minimizes the risk of exposure from tears or permeation.[8] The outer glove should be removed immediately upon contamination.[6]
-
Body Protection : An impermeable, disposable gown prevents skin contact with dust or splashes. A back-closing gown offers superior protection compared to standard lab coats.[5][9]
-
Respiratory Protection : The solid form of this compound can create fine dust, which is hazardous if inhaled. An N95 respirator is crucial to prevent airborne particles from entering the respiratory system when working outside of a containment system like a fume hood.[5][7]
Operational and Disposal Plans
A systematic workflow is critical for safety. The following diagram and protocols outline the procedural steps for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure work will be conducted in a certified chemical fume hood.
-
Cover the work surface with a plastic-backed absorbent pad.
-
Don all required PPE as specified in the table above for weighing solids.
-
-
Execution :
-
Carefully weigh the solid compound, avoiding the generation of dust.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the primary container of the chemical sealed when not in use.
-
-
Storage :
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Emergency Response: Spill Protocol
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Control : If safe to do so, eliminate all ignition sources. Increase ventilation to the area.
-
Contain : Prevent the spill from spreading using an inert, non-combustible absorbent material like vermiculite or sand.
-
Clean-Up :
-
Don the appropriate PPE for spill cleanup (see table above).
-
For a solid spill, gently cover and wet the material with a suitable solvent to prevent dust generation before sweeping it into a waste container.
-
For a liquid spill, absorb the material with spill pads or vermiculite.
-
Collect all contaminated materials into a clearly labeled, sealable hazardous waste container.
-
-
Decontaminate : Clean the spill area thoroughly with a detergent solution, followed by water.[8]
First Aid Measures
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing.[11]
Decontamination and Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and weighing papers, must be considered hazardous waste.
-
Collection : Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers. Do not overfill containers.
-
Disposal : Disposal must be handled through your institution's Environmental Health and Safety (EHS) office.[7] Chemical waste generators are required to comply with all local, regional, and national hazardous waste regulations to ensure proper classification and disposal.[10][12] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. halyardhealth.com [halyardhealth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
